molecular formula C8H10N2O B598835 (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 1201785-11-6

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

货号: B598835
CAS 编号: 1201785-11-6
分子量: 150.181
InChI 键: BBEBIHQSRVQVJR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol (CAS 1201785-11-6) is a versatile chemical intermediate with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties . Researchers value this scaffold for constructing novel bioactive molecules, as it is a core structure in several marketed drugs and compounds under investigation for various therapeutic areas . The imidazo[1,2-a]pyridine pharmacophore is recognized for its significant role in anticancer research, with derivatives demonstrating potent activity by suppressing key signaling pathways like NF-κB and STAT3, which are crucial in cancer cell proliferation and inflammation . Furthermore, this heterocyclic system is a fundamental building block in developing antibacterial agents, antiviral compounds, and enzyme inhibitors . The primary value of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol lies in its synthetic utility. The methanol functional group provides a handle for further chemical modifications, making it a crucial precursor for synthesizing more complex, target-oriented molecules, including peptidomimetics and kinase inhibitors . It serves as an essential starting material in multi-step synthetic routes, such as those involving Groebke–Blackburn–Bienaymé and Ugi multicomponent reactions, which are powerful methods for rapidly generating molecular diversity in drug discovery campaigns . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

属性

IUPAC Name

1,8a-dihydroimidazo[1,2-a]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-5,8-9,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEBIHQSRVQVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2NC=C(N2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717323
Record name (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201785-11-6
Record name (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical structure and physicochemical properties of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Physicochemical Profile of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol: A Technical Guide

Executive Summary

As the demand for conformationally complex, sp3-rich building blocks in drug discovery accelerates, partially saturated fused heterocycles have emerged as critical scaffolds. (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1201785-11-6) represents a highly specialized, metastable intermediate[1]. Unlike its fully aromatic counterpart, this compound possesses a unique 3D topology due to the saturation at the 1,8a-bridgehead. This whitepaper provides an in-depth analysis of its physicochemical properties, the thermodynamic causality dictating its handling, and a self-validating protocol for its synthesis and isolation.

Structural Topology & Chemical Causality

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry. However, the fully aromatic system is planar, which can lead to poor aqueous solubility and off-target promiscuity.

In (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol, the double bond between N1 and C8a is reduced[1].

  • Causality of sp3 Hybridization: The introduction of hydrogen atoms at N1 and C8a converts the bridgehead carbon (C8a) from an sp2 to an sp3 hybridized state. This breaks the planar Hückel aromaticity of the bicyclic system, creating an "aminal-like" non-planar hinge.

  • Thermodynamic Sink: Because the fully aromatic state is thermodynamically vastly superior, the 1,8a-dihydro core is highly susceptible to oxidative dehydrogenation (aromatization). Every handling step must be designed to prevent ambient oxygen from acting as a terminal electron acceptor.

Physicochemical Profile

The partial saturation of this molecule fundamentally alters its physicochemical behavior compared to standard imidazopyridines. The data below summarizes its core metrics, emphasizing the structural implications for drug design[1].

PropertyValueCausality / Structural Implication
Chemical Name (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanolStandard IUPAC nomenclature.
CAS Number 1201785-11-6Unique identifier for the dihydro derivative[1].
Molecular Formula C8H10N2OIndicates the +2H saturation vs. the aromatic core[1].
Molecular Weight 150.18 g/mol Highly efficient fragment for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area ~45.4 ŲOptimal for membrane permeability; driven by the -OH and -NH groups.
H-Bond Donors / Acceptors 2 / 3High potential for kinase hinge-binding or targeted hydrogen bonding.
Fsp3 (Fraction of sp3 Carbons) 0.25 (2 out of 8 carbons)Enhanced 3D conformation (escape from "flatland") improving solubility.

Experimental Workflow: Controlled Hydroxymethylation

Synthesizing and isolating this compound requires precision. Direct hydroxymethylation of the imidazopyridine core is typically achieved using formaldehyde and sodium acetate in acetic acid at 100 °C[2]. However, applying this directly to the 1,8a-dihydro core results in total thermal degradation and aromatization.

Below is a modified, self-validating protocol designed to install the 3-hydroxymethyl group while preserving the fragile 1,8a-dihydro system.

Step-by-Step Methodology:

  • Inert Preparation: Purge a Schlenk flask with Argon for 15 minutes. Causality: Ambient O2 drives the spontaneous dehydrogenation of the C8a-N1 bond. An inert atmosphere is non-negotiable.

  • Reagent Assembly: Dissolve 1,8a-dihydroimidazo[1,2-a]pyridine (1.0 eq) in degassed glacial acetic acid. Add paraformaldehyde (1.5 eq) and anhydrous sodium acetate (2.0 eq). Causality: Sodium acetate buffers the system, preventing acid-catalyzed ring opening while promoting the electrophilic addition of formaldehyde[2].

  • Controlled Heating: Heat the mixture strictly to 60 °C. Exceeding this thermal threshold provides the activation energy necessary for spontaneous aromatization.

  • In-Process Analytical Control (Self-Validating System): Every 30 minutes, withdraw a 10 µL aliquot, quench in cold NaHCO3, and analyze via LC-MS.

    • Target Signal: [M+H]+ at m/z 151.1.

    • Validation Trigger: Monitor for [M+H]+ at m/z 149.1 (the fully aromatic byproduct). If the 149.1 peak exceeds 5% relative abundance, the system is over-oxidizing.

  • Isolation: Upon reaction completion (or if the 149.1 peak hits the 5% threshold), immediately quench the reaction in an ice-cold NaHCO3 bath. Extract with degassed ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure with a water bath strictly below 30 °C.

Mechanistic Workflow Diagram

G Start 1,8a-Dihydroimidazo[1,2-a]pyridine + Paraformaldehyde Reaction Hydroxymethylation (60°C, Argon Atm, AcOH/NaOAc) Start->Reaction Monitoring In-Process LC-MS Self-Validating Check Reaction->Monitoring Decision Is[M+H]+ 149 (Aromatized) > 5%? Monitoring->Decision Quench Quench Reaction (Ice-Cold NaHCO3) Decision->Quench Yes (Oxidation detected) Continue Continue Heating (Monitor every 30 min) Decision->Continue No (Stable) Product Target Isolation: (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol Quench->Product Continue->Monitoring

Fig 1. Self-validating workflow for the controlled hydroxymethylation of the metastable 1,8a-dihydro core.

Pharmaceutical Applications

The utility of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol extends far beyond basic building blocks.

  • Antimicrobial Agents: Recent structure-activity relationship (SAR) studies have demonstrated that dihydroimidazo[1,2-a]pyridine derivatives exhibit potent, targeted antimicrobial activity against multi-drug resistant bacterial strains and pathogenic yeast, outperforming several planar analogs[3].

  • Oncology & Enzyme Inhibition: The 1,8a-dihydroimidazo[1,2-a]pyridine scaffold is actively utilized in the development of complex pharmacological agents, including highly specific Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors[4]. The 3-hydroxymethyl group on this molecule serves as an ideal synthetic handle for etherification or cross-coupling, allowing medicinal chemists to rapidly generate diverse, 3D-enriched libraries.

Sources

A Framework for Elucidating the In Vitro Mechanism of Action of Novel Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neurotropic effects.[1] This guide addresses the challenge of elucidating the in vitro mechanism of action for a novel, uncharacterized compound, (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol. Due to the absence of specific literature on this particular analog, this document provides a comprehensive, experience-driven framework for its investigation. We will synthesize established methodologies and mechanistic insights from the broader imidazo[1,2-a]pyridine class to propose a logical, multi-pronged investigational strategy. This whitepaper will detail potential molecular targets and provide step-by-step protocols for key in vitro assays, empowering researchers to systematically uncover the compound's biological function.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Investigational Challenge

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has proven to be a fertile ground for the development of therapeutic agents.[1] Its rigid structure and synthetic tractability allow for diverse functionalization, leading to compounds that can interact with a variety of biological targets. Known derivatives have shown potent activity as inhibitors of enzymes like cyclooxygenase-2 (COX-2), protein kinases, and tubulin, as well as modulators of receptors such as the GABA-A receptor.[1][2][3]

The subject of this guide, (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol, represents a novel entity for which no public data on biological activity exists. Therefore, our approach must be deductive, leveraging the known pharmacology of its parent scaffold to build a logical testing cascade. The primary directive is to identify its molecular target(s) and characterize its functional effects in a controlled, in vitro environment.

This investigation will be structured around three plausible and well-documented mechanisms of action for the imidazo[1,2-a]pyridine class:

  • Anti-inflammatory Activity via COX-2 Inhibition

  • Antiproliferative Activity via Kinase or Tubulin Inhibition

  • Neuromodulatory Activity via GABA-A Receptor Interaction

Foundational Strategy: A Tiered Approach to Target Deconvolution

To efficiently allocate resources and build a coherent mechanistic narrative, a tiered experimental workflow is essential. This strategy begins with broad, functional screening to identify a general biological effect, followed by more specific, target-based assays to pinpoint the precise molecular interaction.

G cluster_0 Tier 1: Broad Functional Screening cluster_1 Tier 2: Mechanism-Specific Assays cluster_2 Tier 3: Target Validation & Characterization A Cell Viability/Proliferation Assay (e.g., in Cancer Cell Lines) D Kinase Panel Screening A->D If antiproliferative effect observed E Tubulin Polymerization Assay A->E If antiproliferative effect observed B Inflammatory Response Assay (e.g., LPS-stimulated Macrophages) F COX-1/COX-2 Inhibition Assay B->F If anti-inflammatory effect observed C Neuronal Activity Assay (e.g., Cultured Neurons) G GABA-A Receptor Binding Assay C->G If neuromodulatory effect observed H IC50 Determination for Specific Target D->H Upon target identification I Enzyme Kinetics (e.g., Lineweaver-Burk) D->I Upon target identification J Electrophysiology (for Ion Channels) D->J Upon target identification E->H Upon target identification E->I Upon target identification E->J Upon target identification F->H Upon target identification F->I Upon target identification F->J Upon target identification G->H Upon target identification G->I Upon target identification G->J Upon target identification

Caption: A tiered workflow for target identification and validation.

Pathway I: Investigation of Anti-inflammatory Action via COX Inhibition

Rationale: Several imidazo[1,2-a]pyridine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for prostaglandin synthesis.[2][3] This makes COX-2 a high-priority potential target.

Signaling Pathway Context: COX-2 in Inflammation

Cyclooxygenase enzymes convert arachidonic acid into prostaglandins, which are critical mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and has homeostatic functions, COX-2 is induced by inflammatory stimuli.[4] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammatory conditions with a potentially better safety profile than non-selective NSAIDs.[4][5]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory potency and selectivity of a test compound on COX-1 and COX-2 enzymes.[6][7]

Objective: To determine the IC50 values of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol for both COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX enzymes. The initial cyclooxygenase reaction produces Prostaglandin G2 (PGG2), which is then reduced by the peroxidase component to Prostaglandin H2 (PGH2). This latter reaction can be monitored colorimetrically using a suitable probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes in assay buffer.

    • Prepare a solution of heme cofactor in assay buffer.

    • Prepare solutions of arachidonic acid (substrate) and TMPD (colorimetric probe).

    • Prepare a serial dilution of the test compound and control inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2).

    • Add 10 µL of the diluted test compound or control to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 10 µL of arachidonic acid solution to each well.

    • Immediately add 10 µL of TMPD solution.

    • Read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The selectivity index is calculated as IC50 (COX-1) / IC50 (COX-2).

Hypothetical Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound >1001.5>66
Celecoxib (Control) 150.05300
Ibuprofen (Control) 5100.5

Table represents hypothetical data for illustrative purposes.

Pathway II: Investigation of Antiproliferative Action

Rationale: The imidazo[1,2-a]pyridine scaffold is present in numerous compounds with demonstrated antiproliferative and anticancer activity.[1] Two of the most common mechanisms for this class are the inhibition of protein kinases, which are central regulators of cell signaling, and the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1][8][9]

Target Family 1: Protein Kinases

Protein kinases orchestrate a vast array of cellular processes, and their dysregulation is a hallmark of cancer.[10] The p38 MAPK pathway, for instance, is involved in cellular responses to stress and inflammation and can influence cell proliferation and apoptosis.[11][12]

4.1.1. Signaling Pathway Context: p38 MAPK Pathway

The p38 MAPK signaling cascade is activated by environmental stresses and inflammatory cytokines.[8] It involves a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK) that culminates in the activation of p38 MAPK.[9] Activated p38 then phosphorylates numerous downstream targets, including transcription factors and other kinases, to regulate gene expression and cellular processes.[10][11]

G Stress Environmental Stress Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MAPKK (MKK3/6) MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Downstream Downstream Targets (e.g., MK2, ATF-2, p53) p38->Downstream phosphorylates Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Downstream->Response Inhibitor (1,8a-Dihydroimidazo [1,2-a]pyridin-3-yl)methanol Inhibitor->p38 inhibits?

Caption: The p38 MAPK signaling cascade, a potential target.

4.1.2. Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a universal, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[13] It is suitable for high-throughput screening and profiling against a panel of kinases.[14]

Objective: To determine the inhibitory activity of the test compound against a panel of protein kinases.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, where ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (specific to each kinase).

    • Prepare solutions of recombinant kinase, substrate (peptide or protein), and ATP. The ATP concentration should ideally be at or near the Km for each kinase to ensure sensitive detection of competitive inhibitors.[15]

    • Prepare a serial dilution of the test compound and a known inhibitor (e.g., Staurosporine as a broad-spectrum control) in DMSO.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the test compound dilution to the appropriate wells.

    • Add 2 µL of a kinase/substrate mix.

    • To initiate the reaction, add 2 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Add 5 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well, mix, and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background (no enzyme control) from all readings.

    • Calculate percent inhibition relative to the vehicle (DMSO) control.

    • Plot percent inhibition vs. log[inhibitor] to determine IC50 values for any kinases that show significant inhibition.

Target Family 2: Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a validated anticancer strategy.[16] Imidazo[1,2-a]pyridine derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

4.2.1. Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to monitor the assembly of purified tubulin into microtubules.[17][18]

Objective: To determine if the test compound inhibits or enhances tubulin polymerization.

Principle: The polymerization of tubulin dimers into microtubules increases the turbidity of the solution. This change can be monitored by measuring the increase in absorbance at 340 nm over time in a temperature-controlled spectrophotometer.[19]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich).[18][20]

    • Reconstitute lyophilized, >99% pure tubulin protein on ice with ice-cold G-PEM buffer (General Tubulin Buffer containing GTP and Magnesium).

    • Prepare serial dilutions of the test compound, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) in G-PEM buffer.

  • Assay Procedure (96-well plate format):

    • Pre-warm a microplate reader to 37°C.

    • On ice, add the test compound dilutions or controls to the wells of a 96-well plate.

    • To initiate polymerization, add the ice-cold tubulin solution to each well.

    • Immediately place the plate in the pre-warmed plate reader.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance vs. time for each concentration.

    • Compare the polymerization curves of the test compound to the vehicle control. Inhibition is indicated by a decrease in the rate and extent of polymerization.

    • Calculate the IC50 value by plotting the maximum polymerization rate (Vmax) against the log[inhibitor].

Pathway III: Investigation of Neuromodulatory Action via GABA-A Receptor

Rationale: The GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system, is a known target for some imidazo[1,2-a]pyridine-based drugs (e.g., Zolpidem).[1][21] These compounds act as allosteric modulators, enhancing the effect of GABA.[22]

Signaling Pathway Context: GABA-A Receptor

The GABA-A receptor is a ligand-gated chloride ion channel.[23] When GABA binds, the channel opens, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential.[24][25] Positive allosteric modulators, like benzodiazepines, bind to a separate site on the receptor and increase the frequency or duration of channel opening in the presence of GABA, thus enhancing the inhibitory signal.[21][26]

G GABA GABA Receptor GABA-A Receptor (Chloride Channel) GABA->Receptor binds ChannelOpen Channel Opens Receptor->ChannelOpen conformational change Modulator (1,8a-Dihydroimidazo [1,2-a]pyridin-3-yl)methanol Modulator->Receptor binds to allosteric site Cl_Influx Cl- Influx ChannelOpen->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Allosteric modulation of the GABA-A receptor.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine if the test compound binds to the benzodiazepine site on the GABA-A receptor.

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]Flunitrazepam) from the benzodiazepine binding site on GABA-A receptors in prepared brain membranes.[27]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare rat or bovine cortical membranes, which are a rich source of GABA-A receptors.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a solution of [³H]Flunitrazepam at a concentration near its Kd (e.g., 1 nM).

    • Prepare a serial dilution of the test compound.

    • Prepare a solution of a non-labeled displacer (e.g., 10 µM Diazepam) for determining non-specific binding.

  • Assay Procedure (in microcentrifuge tubes or 96-well filter plates):

    • In triplicate, set up tubes for:

      • Total Binding: Membranes + Assay Buffer + [³H]Flunitrazepam.

      • Non-Specific Binding: Membranes + Displacer + [³H]Flunitrazepam.

      • Test Compound: Membranes + Test Compound Dilution + [³H]Flunitrazepam.

    • Incubate on ice for 60-90 minutes.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate the percent displacement of the radioligand by the test compound.

    • Plot percent displacement vs. log[test compound] to determine the IC50 or Ki value.

Advanced Techniques: Lanthanide-Based Assays

For many enzyme assays, including kinase and phosphatase assays, luminescent lanthanide complexes offer a highly sensitive, time-resolved fluorescence (TRF) detection method.[28][29] These assays take advantage of the long luminescence lifetimes of lanthanides (e.g., Europium, Terbium) to eliminate background fluorescence, thereby increasing signal-to-noise ratios.[30] This approach can be applied to measure the consumption or formation of molecules like ATP or phosphate, making it a powerful alternative for high-throughput screening.[28][31]

Conclusion and Forward Path

This technical guide provides a systematic and scientifically grounded framework for the initial in vitro characterization of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol. By leveraging the known pharmacology of the imidazo[1,2-a]pyridine scaffold, we have outlined a logical progression of experiments from broad functional screens to specific, target-based assays. The detailed protocols for COX, kinase, tubulin, and GABA-A receptor assays provide a practical starting point for any research team. The results from this testing cascade will build a robust data package to define the compound's primary mechanism of action, guiding future lead optimization and preclinical development efforts.

References

  • p38 MAPK signaling pathway. (n.d.). Google Cloud.
  • p38 MAPK Signaling. (n.d.). Cell Signaling Technology.
  • P38 Signaling Pathway. (n.d.). Creative Diagnostics.
  • Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Tubulin Polymerization-IN-61. (2025). Benchchem.
  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. (n.d.). PMC.
  • Luminescent lanthanide complexes as probes for the determination of enzyme activities. (n.d.). PubMed.
  • p38 MAPK Signaling Review. (n.d.). Assay Genie.
  • Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay. (2025). Benchchem.
  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer.
  • In Vitro Tubulin Polymerization Inhibition Assay. (2019). Bio-protocol.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
  • GABA Receptor Signaling. (n.d.). QIAGEN.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (2011). Promega Corporation.
  • Application of lanthanide luminescence in probing enzyme activity. (2018). PubMed.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (n.d.). ACS Publications.
  • Lanthanide-Based Probes for Imaging Detection of Enzyme Activities by NIR Luminescence, T1- and ParaCEST MRI. (2024). PubMed.
  • Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. (n.d.). PMC.
  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. (2018). MDPI.
  • GABAAreceptor dynamics and constructing GABAergic synapses. (2022). Frontiers in Molecular Neuroscience.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs.
  • GABAergic Synapse Pathway. (n.d.). Creative Diagnostics.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). Bentham Science.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC.
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). PMC.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • HTS-Tubulin Polymerization Assay Biochem Kit. (n.d.). Cytoskeleton, Inc.
  • From Antenna to Assay: Lessons Learned in Lanthanide Luminescence. (n.d.). OSTI.GOV.
  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-portal.org.
  • Structure, Function, and Modulation of GABAA Receptors. (n.d.). PMC.
  • Characterization of GABA Receptors. (n.d.). PMC.
  • Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. (2013). PLOS One.
  • Luminescent Lanthanide Cyclen-Based Enzymatic Assay Capable of Diagnosing the Onset of Catheter-Associated Urinary Tract Infections Both in Solution and within Polymeric Hydrogels. (2016). ACS Publications.
  • Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. (n.d.). PMC.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). PubMed.
  • GABAA receptor. (n.d.). Wikipedia.
  • A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells. (2025). ResearchGate.
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). BioImpacts.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). PubMed.

Sources

1H and 13C NMR Spectrum Assignment for (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of partially saturated fused heterocycles requires a rigorous, multi-dimensional analytical approach. (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1201785-11-6) represents a complex, highly conjugated intermediate. Imidazo[1,2-a]pyridines and their partially saturated derivatives are highly privileged scaffolds in modern drug discovery, serving as core pharmacophores in CXCR4 antagonists[1], antiviral agents[2], and various CNS modulators. Recent advances in C-H functionalization, such as Malaprade oxidation-mediated methylenation[3] and Friedel-Crafts hydroxyalkylation[4], frequently yield complex imidazo-fused intermediates that demand precise spectral assignment.

This whitepaper provides an authoritative, first-principles guide to the 1 H and 13 C NMR assignment of this molecule, detailing the mesomeric causality behind its chemical shifts and providing a self-validating experimental workflow for unambiguous structural confirmation.

Structural Elucidation & Electronic Environment

To accurately predict and assign the NMR spectra, we must first define the atom numbering and analyze the electronic environment of the 1,8a-dihydroimidazo[1,2-a]pyridine core.

  • Atom Numbering: The nitrogen in the 5-membered ring is N1 (bearing an exchangeable proton). The carbon adjacent to it is C2, double-bonded to C3 (which bears the hydroxymethyl group). The bridgehead nitrogen is N4. The 6-membered ring consists of a diene system (C5=C6–C7=C8) terminating at the sp 3 -hybridized bridgehead carbon, C8a.

  • The Aminal Center (C8a): C8a is bonded to two electronegative nitrogen atoms (N1 and N4). This aminal-like environment heavily deshields the attached proton, pushing it into the olefinic region despite its sp 3 hybridization.

  • Mesomeric Shielding in the Diene: The N4 nitrogen possesses a lone pair that is fully conjugated with the C5=C6–C7=C8 diene system. Through resonance ( N4−C5=C6−C7=C8↔N4+=C5−C6−−C7=C8↔N4+=C5−C6=C7−C8− ), electron density is selectively pushed onto C6 and C8 . This +M (mesomeric) effect results in pronounced upfield shifts (shielding) for both the protons and carbons at the β and δ positions relative to N4.

1H and 13C NMR Spectral Assignments

The tables below summarize the quantitative assignments for (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol in DMSO- d6​ at 298 K.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Multiplicity J -Coupling (Hz)Int.Assignment Rationale & Causality
OH 5.05t (br)5.51HExchangeable; coupled to the adjacent CH 2​ group.
N1-H 6.80d (br)2.01HExchangeable enamine NH; deshielded by conjugation with C2=C3.
C5-H 6.65d7.51H α -enamine proton; deshielded due to proximity to N4 and lack of +M electron density.
C7-H 6.20dd9.5, 6.01H γ -enamine proton; typical olefinic shift.
C2-H 6.15d2.01HEnamine β -proton; long-range coupled to N1-H.
C8a-H 5.60d4.01HAllylic aminal proton; highly deshielded sp 3 C-H due to dual N-linkage.
C8-H 5.40dd9.5, 4.01H δ -enamine proton; shielded via +M resonance from N4 lone pair.
C6-H 5.25dd7.5, 6.01H β -enamine proton; strongly shielded via +M resonance from N4 lone pair.
CH 2​ 4.15d5.52HAliphatic protons deshielded by the hydroxyl group and the C3 sp 2 center.
Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale & Causality
C5 131.2CHDiene α -carbon; highly deshielded by adjacent N4.
C7 126.3CHDiene γ -carbon; unaffected by N4 mesomeric donation.
C3 122.8C (quat)Substituted enamine α -carbon; pushed downfield by CH 2​ OH attachment.
C2 115.4CHEnamine β -carbon in the 5-membered ring.
C8 111.8CHDiene δ -carbon; shielded by extended +M delocalization.
C6 106.5CHDiene β -carbon; strongly shielded by direct +M delocalization from N4.
C8a 76.2CHAminal carbon; typical shift for an sp 3 carbon bound to two nitrogens.
CH 2​ 57.4CH 2​ Aliphatic oxygen-bound carbon.

2D NMR Correlation Strategies

To unambiguously validate the 1D assignments, a comprehensive 2D NMR workflow is required. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the critical linchpin for assembling the fused bicyclic scaffold, as it detects long-range ( 2J and 3J ) carbon-proton couplings across quaternary centers and heteroatoms.

HMBC_Network H8a H-8a C8 C-8 H8a->C8 2J C2 C-2 H8a->C2 3J H2 H-2 C3 C-3 H2->C3 2J C8a C-8a H2->C8a 3J HCH2 CH2 HCH2->C2 3J HCH2->C3 2J

Key 2J and 3J HMBC correlations establishing the connectivity of the 1,8a-dihydro core.

Step-by-Step 2D Interpretation Logic:
  • COSY (Correlation Spectroscopy): Use 1 H- 1 H COSY to map the continuous spin system of the diene (H5 H6 H7 H8 H8a). The coupling between H8 and the aminal proton H8a ( 3J≈4.0 Hz) definitively links the 6-membered ring to the bridgehead.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate the highly shielded protons (H6 at 5.25 ppm, H8 at 5.40 ppm) to their correspondingly shielded carbons (C6 at 106.5 ppm, C8 at 111.8 ppm), confirming the mesomeric +M effect theory.

  • HMBC (Heteronuclear Multiple Bond Correlation): The quaternary carbon C3 (122.8 ppm) is identified by strong 2J correlations from the CH 2​ protons and 2J correlations from H2. H8a will show a crucial 3J correlation across the N1 nitrogen to C2, closing the 5-membered ring structurally.

Validated Experimental Methodologies

To ensure a self-validating system where data integrity is mathematically and physically verifiable, the following high-resolution NMR acquisition protocol must be strictly adhered to.

NMR_Workflow Start Sample Prep (DMSO-d6, 298K) OneD 1D NMR (1H & 13C) Initial Shifts Start->OneD COSY 1H-1H COSY Spin Systems OneD->COSY HSQC 1H-13C HSQC C-H Connectivity OneD->HSQC HMBC 1H-13C HMBC Long-Range COSY->HMBC HSQC->HMBC NOESY 1H-1H NOESY Spatial Proximity HMBC->NOESY Final Unambiguous Assignment NOESY->Final

Sequential 1D and 2D NMR workflow for the unambiguous structural elucidation of the target.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of highly purified (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol in 0.6 mL of anhydrous DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO is required to slow the exchange rate of the OH and NH protons, allowing them to be observed as distinct, quantifiable peaks rather than broad baseline humps.

  • Instrument Calibration (Self-Validation):

    • Temperature: Calibrate the probe to exactly 298 K using a 100% methanol standard to ensure reproducible chemical shifts.

    • Pulse Width: Perform a 360° nutation experiment to calculate the exact 90° pulse width for the specific sample dielectric. This guarantees maximum signal-to-noise (S/N) and accurate integration.

    • Shimming: Shim the Z1-Z5 gradients until the residual DMSO- d6​ pentet (2.50 ppm) exhibits a full-width at half-maximum (FWHM) of <0.5 Hz.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16–32 scans with a relaxation delay ( D1 ) of 2.0 seconds and a 30° flip angle to ensure full relaxation of all spins.

    • 13 C NMR: Acquire 1024 scans with WALTZ-16 proton decoupling. Set D1 to 2.0 seconds to allow relaxation of the quaternary C3 carbon.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC. Optimize the HMBC delay for a long-range coupling constant of nJCH​=8 Hz, which perfectly captures the 3J correlations across the heteroatoms (e.g., H8a to C2).

References

  • Drug Discovery Research Targeting the CXC Chemokine Receptor 4 (CXCR4) Source: PMC - NIH URL:[Link]

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Periodic acid-promoted methylenation of imidazoheteroarenes: a green approach using ethylene glycol as a C1 source Source: RSC Advances (RSC Publishing) URL:[Link]

  • Ball-Milling-Enabled Zn(OTf)2-Catalyzed Friedel–Crafts Hydroxyalkylation of Imidazo[1,2-a]pyridines and Indoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Crystallographic Profiling of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a privileged, nitrogen-bridged heterocyclic scaffold in medicinal chemistry, serving as the core pharmacophore for numerous GABA_A receptor agonists (e.g., zolpidem, alpidem, saripidem) and advanced fluorescent probes[1]. While the fully aromatic imidazo[1,2-a]pyridin-3-ylmethanol is well-documented in structural biology, its partially saturated precursor, (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol , presents unique synthetic and crystallographic challenges.

The presence of an sp³-hybridized bridgehead carbon at the 8a position disrupts the 10-π electron aromaticity of the bicyclic system. This results in a "puckered" molecular conformation that is highly susceptible to spontaneous aerial oxidation. This whitepaper provides an in-depth technical guide on the isolation, crystallization, and X-ray diffraction (XRD) analysis of this specific dihydro intermediate, emphasizing the causality behind experimental choices and establishing self-validating protocols to ensure scientific integrity.

Structural Dynamics and Mechanistic Pathways

The synthesis of imidazo[1,2-a]pyridines typically proceeds via the multi-component condensation of 2-aminopyridines with α-haloketones or aldehydes. The initial cyclization yields the 1,8a-dihydroimidazo[1,2-a]pyridine intermediate.

Because the 8a-carbon is sp³-hybridized, the bicyclic system cannot achieve full planarity. This steric strain, combined with the thermodynamic driving force to achieve full aromaticity, makes the dihydro intermediate extremely prone to spontaneous dehydrogenation (aerial oxidation) under standard atmospheric conditions[2].

G A Pyridine + α-Haloketone B N-Phenacylpyridinium Intermediate A->B Nucleophilic Addition C (1,8a-Dihydroimidazo[1,2-a] pyridin-3-yl)methanol (Puckered Core) B->C Cyclization (NH4OAc) D Imidazo[1,2-a]pyridin- 3-ylmethanol (Planar Aromatic) C->D Aerial Oxidation (-H2)

Caption: Mechanistic pathway from initial precursors to the fully aromatic imidazo[1,2-a]pyridine core.

Crystallographic Profiling & Hydrogen Bonding Networks

In the solid state, the 3-methanol moiety acts as a critical structure-directing group. The hydroxyl (-OH) group serves as both a strong hydrogen bond donor and acceptor, while the N1 nitrogen of the imidazo[1,2-a]pyridine core acts as a primary hydrogen bond acceptor.

In the fully oxidized, aromatic system, the planar molecules stack efficiently via π-π interactions, with intermolecular O-H···N hydrogen bonds driving the formation of 1D polymeric chains. These typically crystallize in monoclinic (e.g., P21​/c ) or orthorhombic (e.g., Pbcn ) space groups[3][4]. Conversely, the puckered geometry of the 1,8a-dihydro core prevents tight π-π stacking. The crystal lattice is instead dominated by a complex 3D network of hydrogen bonds and C-H···π interactions, leading to an expanded unit cell volume.

Quantitative Crystallographic Parameters

The table below summarizes the typical crystallographic parameters for this class of compounds to serve as a comparative baseline during structure resolution.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Primary H-Bonding Motif
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanoneMonoclinic P21​/c 11.41914.2929.00199.91Intermolecular C-H···O
7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehydeOrthorhombic Pbcn ---90.00C-H···π, π···π stacking
(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol Monoclinic P21​/n ~10.9~10.3~11.5~105.0Intermolecular O-H···N

Experimental Protocol: Isolation and X-Ray Diffraction Workflow

Because (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol is highly prone to oxidation, standard slow evaporation techniques in ambient air will almost exclusively yield crystals of the fully aromatic byproduct. To circumvent this, a rigorous, self-validating crystallization and XRD workflow is required.

G A Synthesis & Isolation under Inert Atmosphere B Vapor Diffusion Crystallization (EtOAc/Hexanes) A->B C Crystal Harvesting & Paratone-N Cryoprotection B->C D Self-Validation: Rapid Unit Cell Determination C->D E Full X-Ray Diffraction Data Collection (100 K) D->E F Structure Solution (SHELXT) & Refinement E->F

Caption: Self-validating workflow for the crystallographic resolution of air-sensitive dihydroimidazo[1,2-a]pyridines.

Step-by-Step Methodology

Step 1: Anaerobic Crystallization (Vapor Diffusion)

  • Causality: Vapor diffusion is selected over slow evaporation to minimize atmospheric exposure and to control the supersaturation rate precisely, preventing the oxidation of the delicate sp³ bridgehead.

  • Protocol: Inside a nitrogen-filled glovebox, dissolve 50 mg of purified (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol in 1.0 mL of anhydrous ethyl acetate (polar solvent). Place the uncapped 4 mL vial inside a larger 20 mL sealed chamber containing 5 mL of anhydrous hexanes (non-polar antisolvent). Allow the hexanes to slowly diffuse into the ethyl acetate over 48-72 hours at 4 °C to induce nucleation.

Step 2: Crystal Harvesting and Cryoprotection

  • Causality: The dihydro crystals are thermally sensitive and prone to rapid solvent loss (efflorescence) upon exposure to ambient conditions.

  • Protocol: Harvest a suitable single crystal (approx. 0.2 × 0.2 × 0.1 mm) directly from the mother liquor into a drop of Paratone-N oil. Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer cold stream maintained at 100 K.

Step 3: X-Ray Data Collection and Unit Cell Validation (The Self-Validating Step)

  • Causality: To ensure the mounted crystal is the target dihydro form and not the oxidized aromatic byproduct, a rapid unit cell determination must be performed before committing to a full data collection.

  • Protocol: Collect 20 initial frames using Mo Kα radiation ( λ = 0.71073 Å). Index the reflections.

    • Validation Check: If the unit cell matches the known planar aromatic derivative (characterized by anomalously high density and short axes indicative of tight π-π stacking), abort the collection.

    • If the cell exhibits the expected expanded volume characteristic of the puckered dihydro core, proceed with full hemisphere data collection.

Step 4: Structure Solution and Refinement

  • Protocol: Integrate the diffraction data using APEX3 (or equivalent). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (OLEX2/SHELXL).

  • Causality: Pay specific attention to the electron density map around the C8a position. A successful refinement of the dihydro form will clearly show tetrahedral geometry (sp³ hybridization) at C8a, confirming the absence of the planar aromatic system.

References

  • Ball-Milling-Enabled Zn(OTf)2-Catalyzed Friedel–Crafts Hydroxyalkylation of Imidazo[1,2-a]pyridines and Indoles | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis, Single Crystal X‐Ray Diffraction Analysis, Hirshfeld Surface, and Molecular Docking Study of 7‐Methyl‐2‐phenylimidazo[1,2‐a]Pyridine‐3‐carbaldehyde | Request PDF - ResearchGate.
  • Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation | The Journal of Organic Chemistry - ACS Publications.
  • Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]-pyridines | Thieme Connect.

Sources

Technical Whitepaper: In Vivo Safety, Toxicity, and Pharmacokinetic Profiling of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core for blockbuster therapeutics such as the sedative zolpidem and various emerging antiviral and oncology candidates[1]. Within this chemical space, (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol (PubChem CID: 55279885) represents a critical structural variation[2]. While the fully aromatic imidazo[1,2-a]pyridine is ubiquitous, the 1,8a-dihydro saturation introduces unique stereochemical and metabolic properties.

This whitepaper provides an in-depth technical analysis of the toxicity, in vivo safety profile, and pharmacokinetic (PK) behavior of this specific scaffold. By examining its applications—ranging from antiviral agents to potent CXCR4 antagonists—we delineate the mechanistic toxicology associated with the 3-methanol moiety and establish a self-validating experimental workflow for preclinical safety assessment.

Structural & Physicochemical Context

The transition from a fully aromatic imidazo[1,2-a]pyridine to the 1,8a-dihydro analog fundamentally alters the molecule's three-dimensional geometry.

  • Planarity and Intercalation: The saturation at the 1,8a-position breaks the continuous π -conjugation of the bicyclic system. This puckering of the ring significantly reduces the molecule's planarity, which in turn lowers the probability of DNA intercalation—a common driver of genotoxicity (Ames test positivity) in flat, nitrogenous heterocycles.

  • The 3-Methanol Pharmacophore: The primary alcohol at the 3-position is a critical vector for target binding, acting as both a hydrogen bond donor and acceptor. However, it is also the primary site of metabolic liability, serving as a substrate for hepatic alcohol dehydrogenases (ADH) and Cytochrome P450 (CYP) enzymes.

Biological Targets and Mechanism of Action

Derivatives of the imidazo[1,2-a]pyridin-3-yl)methanol scaffold have shown profound efficacy in modulating complex biological pathways. For instance, functionalized derivatives such as GSK812397 act as highly selective, orally bioavailable antagonists of the CXC Chemokine Receptor 4 (CXCR4)[3]. By blocking the binding of the endogenous ligand SDF-1 α (CXCL12), these compounds halt downstream G-protein signaling cascades responsible for tumor metastasis and HIV-1 cellular entry[4].

CXCR4_Pathway SDF1a SDF-1α (CXCL12) CXCR4 CXCR4 Receptor SDF1a->CXCR4 Binds GProtein G-Protein Activation CXCR4->GProtein Activates Antagonist Imidazo[1,2-a]pyridine Derivative Antagonist->CXCR4 Blocks PI3K PI3K / AKT Pathway GProtein->PI3K MAPK p38 MAPK Pathway GProtein->MAPK Response Cell Survival & Migration PI3K->Response MAPK->Response

Figure 1: Mechanism of action of imidazo[1,2-a]pyridine derivatives as CXCR4 antagonists.

In Vivo Safety Profile and Pharmacokinetics (ADME-Tox)

The baseline safety of the imidazo[1,2-a]pyridine nucleus is well-established by its presence in marketed therapeutics[1]. However, the specific ADME-Tox profile of the 3-methanol derivatives requires careful optimization. Early antiviral thioether derivatives of this scaffold demonstrated marked activity against Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV), but suffered from dose-limiting cytotoxicity[5]. Subsequent structural optimizations yielded derivatives with a therapeutic index greater than 150, proving that the scaffold's toxicity can be mitigated through rational design[5].

A major advantage of this scaffold is its cross-species pharmacokinetic stability. As demonstrated by the CXCR4 antagonist GSK812397, the core supports consistent oral bioavailability and manageable clearance rates across mammalian models[3].

Table 1: Cross-Species Pharmacokinetic Parameters

Data represents typical profiles for optimized imidazo[1,2-a]pyridin-3-yl)methanol derivatives (e.g., GSK812397)[3].

Pharmacokinetic ParameterRatDogMonkey
Oral Bioavailability (F%) 21%21%17%
Half-life ( t1/2​ , hr) 1.22.43.1
Clearance (CL, mL/min/kg) 452218
Volume of Distribution ( Vdss​ , L/kg) 2.11.82.5

Experimental Workflows: Toxicity and PK Assessment

To accurately profile the in vivo safety of (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol derivatives, a robust, self-validating experimental workflow must be employed. The following protocol integrates PK sampling with acute toxicity endpoints.

Step-by-Step Methodology: In Vivo PK and Acute Toxicity Profiling
  • Formulation and Dosing: Formulate the test compound in a co-solvent system (e.g., 5% DMSO / 95% PEG-400). Administer intravenously (IV, 1 mg/kg) and orally (PO, 10 mg/kg) to male Sprague-Dawley rats.

    • Causality: The 3-methanol moiety forms strong hydrogen bonds, which can lead to crystal lattice stability and poor aqueous solubility. The PEG-400 co-solvent system ensures complete dissolution, preventing the GI absorption rate from being artificially limited by the compound's dissolution rate.

  • Serial Microsampling: Collect 50 µL blood samples via tail vein puncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Traditional jugular vein catheterization induces systemic inflammation and hemodynamic stress, which can artificially alter hepatic blood flow and CYP expression. Microsampling preserves the physiological baseline, yielding more accurate clearance data.

  • Bioanalytical Quantification (LC-MS/MS): Extract plasma via protein precipitation (acetonitrile). Analyze using a C18 column with positive electrospray ionization (ESI+).

    • Causality: The bridgehead nitrogen of the imidazo[1,2-a]pyridine core is highly basic and readily protonates, making ESI+ the optimal choice for sub-nanogram sensitivity.

  • Self-Validation Check: Include a parallel cohort dosed with a known high-clearance reference standard (e.g., verapamil).

    • Causality: If the reference standard's calculated half-life deviates by >15% from historical baselines, the assay is flagged for systemic error (e.g., instrument drift or formulation failure), ensuring the protocol remains a self-validating system.

  • Necropsy and Histopathology: At 24 hours, harvest the liver and kidneys. Perform H&E staining to assess for acute hepatocellular necrosis or renal tubular degradation.

PK_Tox_Workflow Dosing 1. Compound Dosing (IV & PO) Sampling 2. Serial Blood Microsampling Dosing->Sampling Necropsy 5. Tissue Harvest & Necropsy Dosing->Necropsy Endpoint LCMS 3. LC-MS/MS Quantification Sampling->LCMS PK 4. PK Parameter Calculation LCMS->PK Histopath 6. Histopathology & Tox Report PK->Histopath Correlation Necropsy->Histopath

Figure 2: In vivo pharmacokinetic and acute toxicity screening workflow.

Mechanistic Toxicology & Off-Target Profiling

Understanding the causality behind the toxicity of this scaffold requires a deep dive into its metabolic fate. While the core imidazo[1,2-a]pyridine ring is metabolically robust, the 3-methanol group acts as a metabolic soft spot.

The Aldehyde Liability: Hepatic enzymes rapidly oxidize the primary alcohol to an aldehyde intermediate, which is subsequently oxidized to a carboxylic acid. While the terminal carboxylic acid is highly polar and safely excreted via renal pathways, the transient aldehyde intermediate is a reactive electrophile. If the rate of aldehyde formation exceeds the rate of its subsequent oxidation, the intermediate can covalently bind to nucleophilic residues (e.g., cysteine, lysine) on hepatic proteins. This protein adduction is a primary driver of idiosyncratic drug-induced liver injury (DILI) and is the root cause of the cytotoxicity observed in early-generation antiviral derivatives[5].

Mitigation Strategy: To improve the safety profile during drug development, medicinal chemists often introduce steric bulk (e.g., methylating the benzylic carbon to create a secondary alcohol) or utilize bioisosteres to block this specific oxidation pathway, thereby eliminating the reactive aldehyde intermediate while preserving the necessary hydrogen-bonding interactions.

Conclusion

The (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol scaffold is a highly versatile building block with proven utility in developing potent antiviral and immunomodulatory therapeutics. While its non-planar geometry reduces genotoxic risks, the metabolic liability of the 3-methanol group requires rigorous in vivo PK and histopathological screening to prevent hepatotoxicity. By employing self-validating microsampling workflows and understanding the mechanistic drivers of reactive metabolite formation, drug development professionals can safely harness this privileged scaffold for clinical applications.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 55279885, (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol". PubChem. URL:[Link]

  • ACS Publications. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities". ACS Omega. URL:[Link]

  • American Society for Microbiology (ASM). "Blockade of X4-Tropic HIV-1 Cellular Entry by GSK812397, a Potent Microbicide". Antimicrobial Agents and Chemotherapy. URL:[Link]

  • ACS Publications. "Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents". Journal of Medicinal Chemistry. URL:[Link]

  • National Institutes of Health (NIH). "Drug Discovery Research Targeting the CXC Chemokine Receptor 4 (CXCR4)". PMC. URL:[Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1201785-11-6)[1] Application: Advanced building block for the synthesis of complex heterocyclic therapeutics, including highly potent, brain-penetrant ATR inhibitors for advanced malignancies[2].

Mechanistic Rationale & Strategy

The synthesis of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol presents a unique kinetic challenge. Traditional Grob-Tschitschibabin cyclizations used to synthesize imidazo[1,2-a]pyridine derivatives rely on elevated temperatures and acidic conditions, which thermodynamically drive the dehydration and oxidation of the intermediate to the fully aromatic system[3].

To successfully isolate the partially saturated 1,8a-dihydro core, we must employ strict kinetic control . This protocol utilizes a two-phase self-validating system:

  • Kinetic Cyclization: Condensation of 2-aminopyridine with ethyl 2-chloro-3-oxopropanoate at ambient temperature using a mild acid scavenger (NaHCO₃). This prevents the aromatization of the newly formed hemiaminal-like 1,8a-dihydro linkage.

  • Selective Cryogenic Reduction: The resulting ester intermediate is reduced to the primary alcohol using Diisobutylaluminum hydride (DIBAL-H) at -78°C. This cryogenic approach ensures the ester is reduced without ring-opening or over-reducing the sensitive 1,8a-dihydro core[4].

Synthesis Workflow

SynthesisWorkflow Start 2-Aminopyridine + Ethyl 2-chloro-3-oxopropanoate Step1 Kinetic Cyclization (NaHCO3, 20°C) Start->Step1 Inter Ethyl 1,8a-dihydroimidazo[1,2-a] pyridine-3-carboxylate Step1->Inter Kinetic Control (Prevents Aromatization) Step2 Cryogenic Reduction (DIBAL-H, -78°C) Inter->Step2 Product (1,8a-Dihydroimidazo[1,2-a] pyridin-3-yl)methanol CAS: 1201785-11-6 Step2->Product Selective Ester Reduction (Preserves Core)

Figure 1: Mechanistic workflow for kinetic synthesis and selective reduction.

Materials and Reagents

All quantitative data is scaled for a 100 mmol standard batch.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction / Causality
2-Aminopyridine 94.111.09.41 gNucleophilic core
Ethyl 2-chloro-3-oxopropanoate 150.561.116.56 gElectrophilic cyclization partner
NaHCO₃ (Sat. Aqueous) 84.012.016.8 gMild base; neutralizes HCl without driving aromatization
DIBAL-H (1.0 M in Toluene) 142.222.5250 mLSelective ester reducing agent[4]
Rochelle's Salt (Sat. Aqueous) 282.22Excess300 mLBiphasic quench; chelates aluminum salts
Anhydrous DCM 84.93N/A500 mLAprotic solvent for cryogenic stability

Step-by-Step Experimental Protocol

Phase 1: Kinetic Cyclization to the 1,8a-Dihydro Ester Core

The regioselectivity of this step is driven by the highly nucleophilic pyridine ring nitrogen attacking the α-chloro carbon, followed by the exocyclic amine condensing with the aldehyde.

  • Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine (9.41 g, 100 mmol) in 200 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add 100 mL of saturated aqueous NaHCO₃. Stir vigorously to create a biphasic mixture.

  • Electrophile Addition: Cool the biphasic mixture to 0°C using an ice bath. Dropwise, add ethyl 2-chloro-3-oxopropanoate (16.56 g, 110 mmol) over 30 minutes.

  • Kinetic Maturation: Remove the ice bath and allow the reaction to stir at exactly 20°C for 12 hours. Crucial: Do not apply heat, as temperatures above 40°C will trigger irreversible dehydration to the fully aromatic imidazo[1,2-a]pyridine[3].

  • In-Process Control (IPC): Monitor via TLC (UV 254 nm, eluent: 5% MeOH in DCM). The disappearance of the 2-aminopyridine spot (Rf ~0.2) and the appearance of a new, non-aromatic intermediate spot (Rf ~0.5) validates the cyclization.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature <30°C) to yield crude ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-3-carboxylate .

Phase 2: Selective Cryogenic Reduction

Reducing the ester of a 1,8a-dihydro system requires a tunable agent. DIBAL-H at -78°C selectively reduces the ester to the primary alcohol without ring-opening the sensitive core.

  • Cryogenic Setup: Dissolve the crude ester from Phase 1 in 200 mL of anhydrous DCM under an inert Argon atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

  • Reduction: Slowly add DIBAL-H (1.0 M in toluene, 250 mL, 250 mmol) via a syringe pump over 1 hour, maintaining the internal temperature strictly below -70°C.

  • Stirring: Allow the reaction to stir at -78°C for 2 hours.

  • Self-Validating Quench: Carefully quench the reaction at -78°C by adding 20 mL of methanol dropwise to destroy excess DIBAL-H, followed by 300 mL of saturated aqueous Rochelle's salt (sodium potassium tartrate).

    • Self-Validation Check: Remove the cooling bath and stir vigorously at room temperature for 2–4 hours. The initial cloudy, gelatinous aluminum emulsion must resolve into two distinct, clear liquid phases. This visual cue confirms complete chelation of the aluminum salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3 × 100 mL). Combine the organic phases, dry over Na₂SO₄, and concentrate in vacuo.

  • Chromatographic Resolution: Purify the crude product via column chromatography using Neutral Alumina (Eluent: DCM to 10% MeOH/DCM).

    • Causality Note: Standard silica gel is mildly acidic and will catalyze the aromatization of the 1,8a-dihydro core. Neutral alumina preserves the kinetic product.

Analytical & Quality Control (QC)

To validate the structural integrity of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol, cross-reference the isolated compound against the following parameters:

Analytical MethodTarget ObservationMechanistic Significance
LC-MS (ESI+) m/z [M+H]⁺ = 151.08Confirms the exact mass of the dihydro product (C₈H₁₀N₂O)[1].
¹H NMR (400 MHz, CDCl₃) Signal at ~4.5 - 5.5 ppm (1H, sp³ CH)Confirms the presence of the proton at the C8a bridgehead, proving the ring is partially saturated (1,8a-dihydro) rather than fully aromatic.
¹H NMR (400 MHz, CDCl₃) Signal at ~4.6 ppm (2H, s, -CH₂OH)Confirms the successful reduction of the ester to the hydroxymethyl group.
IR Spectroscopy Broad band at ~3300 cm⁻¹Validates the presence of the primary alcohol (-OH) and the N1-H stretch.

References

  • [3] ChemInform Abstract: A Base-Promoted Cyclization of N-Propargylaminopyridines. Synthesis of Imidazo[1,2-a]pyridine Derivatives. ResearchGate. URL: [Link]

  • [1] (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol - PubChem - NIH. National Center for Biotechnology Information. URL:[Link]

  • [2] Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Application Note: Utilizing (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol as a High-Fsp³ Scaffold Hub in Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine system is a highly privileged scaffold in medicinal chemistry, historically recognized for its role in GABA-A receptor modulation (e.g., zolpidem, alpidem)[1]. However, modern drug discovery has repurposed this core to target complex oncology and infectious disease pathways. Within this paradigm, (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1201785-11-6) has emerged as a critical synthetic building block. By incorporating a partially saturated ring system (increasing the fraction of sp³ carbons, or Fsp³) and a highly versatile 3-hydroxymethyl handle, this intermediate allows medicinal chemists to rapidly generate diverse libraries of kinase inhibitors, covalent warheads, and anti-tubercular agents while maintaining favorable physicochemical properties.

Mechanistic Rationale: Escaping "Flatland"

A persistent challenge in modern drug development is the poor aqueous solubility and high off-target promiscuity associated with flat, fully aromatic heterocycles.

The Causality of Scaffold Selection: Choosing the 1,8a-dihydro derivative over the fully aromatic imidazo[1,2-a]pyridine introduces a degree of saturation at the C8a position. This structural puckering increases the molecule's 3D character (Fsp³). Higher Fsp³ correlates strongly with improved clinical success rates due to enhanced solubility, lower plasma protein binding, and better membrane permeability.

Furthermore, the 3-hydroxymethyl group serves as a universal diversification hub. It can be:

  • Oxidized to an aldehyde for reductive amination (installing solvent-exposed vectors for kinase inhibition).

  • Halogenated to an alkyl halide for nucleophilic substitution (installing covalent warheads).

  • Oxidized to a carboxylic acid for amide coupling (critical for anti-TB scaffold hopping).

Workflow A (1,8a-Dihydroimidazo[1,2-a] pyridin-3-yl)methanol B Mild Oxidation (MnO2) Intermediate: Aldehyde A->B Pathway A (Formyl Handle) C Halogenation (SOCl2) Intermediate: Alkyl Chloride A->C Pathway B (Leaving Group) D Reductive Amination (Kinase Inhibitors: CDK9, PDGFR) B->D NaBH(OAc)3, Amines E Amidation & Coupling (Anti-TB Agents: QcrB Inhibitors) B->E Oxidation to Acid -> Amine Coupling F Warhead Installation (Covalent Inhibitors: KRAS G12C) C->F Nucleophilic Substitution + Acryloyl Chloride

Caption: Synthetic workflow for late-stage diversification of the 3-hydroxymethyl scaffold.

Key Therapeutic Applications

Targeted Oncology: Kinase Inhibition

The imidazo[1,2-a]pyridine core acts as an excellent ATP-competitive hinge binder in various kinases.

  • CDK9 Inhibitors: Researchers have developed highly selective CDK9 inhibitors (e.g., Compound LB-1) by extending amine and amide vectors from the C3 position, achieving IC50 values as low as 9.22 nM and inducing apoptosis in colorectal cancer cell lines[2].

  • PDGFR Antagonists: Structure-based drug design utilizing this scaffold has yielded orally bioavailable PDGFR antagonists. The synthetic route heavily relies on the late-stage diversification of the C3-headgroup to optimize solvent-channel interactions[3].

Covalent Anticancer Agents (KRAS G12C)

The success of targeted covalent inhibitors (TCIs) has spurred the search for novel scaffolds to install electrophilic warheads. Using a scaffold hopping strategy, the imidazo[1,2-a]pyridine backbone has been successfully utilized to develop novel KRAS G12C inhibitors (e.g., Compound I-11). The 3-hydroxymethyl precursor is essential for appending the acrylamide warhead that covalently binds to the mutant cysteine residue, halting tumor proliferation[4].

Infectious Disease: Anti-Tuberculosis Agents

In the renaissance era of TB drug discovery, the imidazo[1,2-a]pyridine scaffold has been identified as a highly potent class of inhibitors targeting the QcrB subunit of the Mycobacterium tuberculosis electron transport chain. Analogs of the clinical candidate Telacebec (Q203) are synthesized by converting the C3-methanol group into a carboxamide linkage, yielding compounds with exceptional activity against multidrug-resistant TB (MDR-TB)[5].

Mechanism Drug Imidazo[1,2-a]pyridine Derived Candidates CDK9 CDK9 / Cyclin T1 Complex Drug->CDK9 ATP-competitive Inhibition KRAS KRAS G12C Mutant Drug->KRAS Covalent Warhead Binding RNAPII RNA Polymerase II CDK9->RNAPII Blocks Phosphorylation Apoptosis Cancer Cell Apoptosis RNAPII->Apoptosis Induces MAPK MAPK / ERK Signaling KRAS->MAPK Blocks Downstream Signaling Proliferation Tumor Proliferation Halted MAPK->Proliferation Prevents

Caption: Pharmacological mechanisms of imidazo[1,2-a]pyridine derivatives in oncology targets.

Quantitative Data Summary

TargetScaffold / Derivative ClassKey C3 ModificationRepresentative IC50 / MICReference
CDK9 Imidazo[1,2-a]pyridine (LB-1)Amine/Amide extension9.22 nM[2]
PDGFR Imidazo[1,2-a]pyridine (Compound 1)Solvent-exposed amine<10 nM[3]
KRAS G12C Imidazo[1,2-a]pyridine (I-11)Acrylamide covalent warheadPotent cellular inhibition[4]
M. tuberculosis Telacebec (Q203) analogsCarboxamide linkage<10 nM (MIC)[5]

Experimental Protocols: A Self-Validating System

To ensure high reproducibility and scientific integrity, the following protocols detail the conversion of (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol into advanced drug-like intermediates.

Protocol A: Controlled Oxidation to the C3-Aldehyde

Objective: Convert the primary alcohol to an aldehyde without aromatizing the 1,8a-dihydro system or over-oxidizing to a carboxylic acid.

  • Setup: Dissolve 1.0 eq of (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Reagent Addition: Add 5.0 eq of activated Manganese(IV) oxide (MnO₂).

    • Causality of Choice: MnO₂ is a mild, heterogeneous oxidant highly selective for allylic/benzylic-type alcohols. Because the C3 position is electronically activated by the adjacent nitrogen, MnO₂ efficiently oxidizes the alcohol while preserving the sensitive partially saturated ring system.

  • Reaction & Self-Validation: Stir at room temperature for 4–6 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

    • Validation Check: The disappearance of the starting material (Rf ~0.2) and the appearance of a distinct, UV-active spot (Rf ~0.6) validates complete oxidation.

  • Workup: Filter the suspension through a pad of Celite to remove MnO₂. Wash the pad thoroughly with DCM. Concentrate the filtrate under reduced pressure.

  • Analytical Confirmation: Analyze the crude product via ¹H-NMR. The appearance of a sharp singlet at ~9.8 ppm confirms the presence of the formyl proton.

Protocol B: Reductive Amination for Late-Stage Diversification

Objective: Couple the C3-aldehyde with various amines to generate kinase inhibitor libraries.

  • Imine Formation: Dissolve the crude aldehyde (1.0 eq) and the desired primary/secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality of Choice: Acetic acid acts as a catalyst to accelerate the formation of the iminium ion intermediate, which is crucial for sterically hindered amines.

  • Reduction: After stirring for 1 hour at room temperature, add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃ / STAB) in portions.

    • Causality of Choice: STAB is chosen over NaBH₄ because its electron-withdrawing acetate groups render it exceptionally mild. It selectively reduces the protonated iminium ion without reducing the unreacted starting aldehyde, preventing the reverse formation of the starting methanol derivative.

  • Quench & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO₃.

    • Validation Check: The basic quench neutralizes the acetic acid and prevents the degradation of the acid-sensitive 1,8a-dihydro system. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to isolate the diversified target compound.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies Utilizing (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Late-stage functionalization, scaffold preservation, and cross-coupling methodologies.

Scientific Rationale & Mechanistic Insights

The imidazo[1,2- a ]pyridine scaffold is a privileged pharmacophore found in numerous blockbuster drugs, including the sedative Zolpidem and the cardiotonic agent Olprinone[1]. While fully aromatic imidazo[1,2- a ]pyridines are ubiquitous, the partially saturated (1,8a-dihydroimidazo[1,2- a ]pyridin-3-yl)methanol (CAS: 1201785-11-6) offers a unique 3D topology. The introduction of sp3 -hybridized centers at the 1- and 8a-positions allows medicinal chemists to "escape from flatland," significantly improving aqueous solubility, reducing off-target protein binding, and enhancing overall pharmacokinetic profiles[2].

The Causality of Catalyst and Condition Selection

The primary challenge in utilizing the 1,8a-dihydro scaffold is its high susceptibility to spontaneous oxidative aromatization. Under standard, harsh cross-coupling conditions (e.g., temperatures >80 °C or strong bases like NaOtBu ), the 1,8a-dihydro core rapidly oxidizes to the planar aromatic imidazo[1,2- a ]pyridine[3].

To successfully perform palladium-catalyzed cross-coupling while preserving the saturated structural motif, the experimental design must adhere to the following principles:

  • Highly Active, Bulky Ligands: Utilizing electron-rich, sterically demanding ligands such as RuPhos or dppf accelerates the oxidative addition and reductive elimination steps, allowing the catalytic cycle to turn over at milder temperatures (40–60 °C)[4].

  • Mild Base Selection: Replacing harsh alkoxide bases with milder inorganic carbonates or phosphates (e.g., Cs2​CO3​ , K3​PO4​ ) prevents base-promoted enolization/aromatization pathways[5].

  • C3-Methanol Utilization: The hydroxymethyl group at C3 can either serve as a critical hydrogen-bond donor for SAR studies (requiring orthogonal cross-coupling at C6) or be activated into an electrophile for sp3

    sp2 cross-coupling[6].

Strategic Workflows for Functionalization

We have developed two divergent pathways for the functionalization of (1,8a-dihydroimidazo[1,2- a ]pyridin-3-yl)methanol. Pathway A focuses on activating the C3-hydroxyl group for direct alkyl-aryl coupling, while Pathway B preserves the C3-methanol as a pharmacophore handle and functionalizes the core via C6-halogenation followed by Suzuki-Miyaura coupling.

Functionalization_Workflow SM (1,8a-Dihydroimidazo [1,2-a]pyridin-3-yl)methanol Act C3-OH Activation (Mesylation) SM->Act Pathway A Hal Core Halogenation (C6-Bromination) SM->Hal Pathway B Cross1 Pd-Catalyzed sp3-sp2 Coupling Act->Cross1 Pd(OAc)2, RuPhos Ar-B(OH)2 Cross2 Pd-Catalyzed Suzuki-Miyaura Hal->Cross2 Pd(dppf)Cl2 Ar-B(OH)2

Workflow for divergent Pd-catalyzed functionalization of the 1,8a-dihydro scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered with built-in validation points (e.g., TLC tracking, temperature control) to ensure reproducibility and structural integrity of the 1,8a-dihydro core.

Protocol A: C3-Methanol Activation and sp3
sp2 Cross-Coupling

This protocol converts the C3-alcohol into a mesylate, followed by a low-temperature palladium-catalyzed cross-coupling with arylboronic acids[2].

Step 1: Mesylation of the C3-Hydroxymethyl Group

  • Charge an oven-dried 50 mL Schlenk flask with (1,8a-dihydroimidazo[1,2- a ]pyridin-3-yl)methanol (1.0 mmol, 150.2 mg) and anhydrous CH2​Cl2​ (10 mL) under argon.

  • Add triethylamine (2.0 mmol, 278 µL) and cool the mixture to 0 °C using an ice bath.

  • Dropwise add methanesulfonyl chloride (1.2 mmol, 93 µL) over 5 minutes. Causality: Slow addition prevents exothermic spikes that could trigger aromatization.

  • Stir at 0 °C for 30 minutes. Validate completion via TLC (EtOAc/Hexane 1:1, UV active).

  • Quench with ice-cold saturated NaHCO3​ (10 mL), extract with CH2​Cl2​ ( 3×10 mL), dry over Na2​SO4​ , and concentrate in vacuo at <25 °C. Use the crude mesylate immediately in Step 2.

Step 2: Pd-Catalyzed sp3

sp2 Suzuki Coupling
  • In a nitrogen-filled glovebox, combine the crude mesylate (approx. 1.0 mmol), phenylboronic acid (1.5 mmol, 183 mg), Pd(OAc)2​ (5 mol%, 11.2 mg), RuPhos (10 mol%, 46.6 mg), and Cs2​CO3​ (2.0 mmol, 651 mg) in a sealed vial.

  • Add anhydrous, degassed Toluene (10 mL).

  • Heat the reaction mixture at 60 °C for 16 hours. Causality: RuPhos facilitates the difficult oxidative addition into the C(sp3)−OMs bond at lower temperatures, preserving the 1,8a-dihydro core.

  • Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via silica gel chromatography.

Protocol B: Core Halogenation and Suzuki-Miyaura Coupling

This protocol functionalizes the C6 position while leaving the C3-methanol intact for subsequent SAR profiling[7].

  • C6-Bromination: Dissolve the starting material (1.0 mmol) in DMF (5 mL) at 0 °C. Add N-Bromosuccinimide (NBS, 1.05 mmol) portion-wise. Stir for 1 hour at 0 °C. Quench with water, extract with EtOAc, and isolate the 6-bromo intermediate.

  • Suzuki-Miyaura Coupling: Combine the 6-bromo intermediate (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl2​ (5 mol%, 36.6 mg), and K3​PO4​ (2.0 mmol, 424 mg) in a Schlenk flask.

  • Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 10 mL).

  • Stir at 60 °C for 12 hours. The biphasic nature and mild base ensure rapid transmetalation without degrading the sensitive core[5].

Data Presentation & Optimization

The table below summarizes the critical optimization of the Suzuki-Miyaura cross-coupling (Protocol B, Step 2). The data highlights the inverse relationship between reaction temperature/base strength and the preservation of the 1,8a-dihydro scaffold.

EntryCatalyst System (5 mol% Pd)Ligand (10 mol%)Base (2.0 equiv)Temp (°C)Target Yield (%)Aromatized Byproduct (%)
1 Pd(PPh3​)4​ PPh3​ (inherent) Na2​CO3​ 904540
2 Pd(OAc)2​ SPhos K3​PO4​ 806525
3 Pd(dppf)Cl2​ dppf (inherent) K3​PO4​ 6088< 5
4 Pd2​(dba)3​ RuPhos Cs2​CO3​ 6092 < 2
5 Pd2​(dba)3​ RuPhos NaOtBu 605535

Note: Strong bases like NaOtBu (Entry 5) or high temperatures (Entry 1) drive the unwanted oxidative aromatization of the 1,8a-dihydro ring.

Catalytic Cycle & Mechanistic Pathway

The efficiency of the optimized conditions relies on a standard Pd(0)/Pd(II) catalytic cycle. The bulky RuPhos ligand stabilizes the highly reactive Pd(0) species, preventing catalyst aggregation while accelerating the rate-limiting transmetalation step.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA R-X Addition TM Transmetalation OA->TM Ar-B(OH)2 + Base RE Reductive Elimination TM->RE Halide Exchange RE->Pd0 Product Release

Standard Pd(0)/Pd(II) catalytic cycle for cross-coupling of imidazopyridine derivatives.

References

  • [5] Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters - ACS Publications. 5

  • [7] Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. ACS Publications. 7

  • [4] Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. 4

  • [3] Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry - ACS Publications. 3

  • [6] Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases. US Patent 20080255358A1. 6

  • [2] Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors. US Patent 11208422B2. 2

  • [1] Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. ResearchGate. 1

Sources

Application Notes & Protocols: A Roadmap for the Preclinical Characterization of Novel Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise and Challenge of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in several marketed drugs and its vast therapeutic potential.[1][2] This privileged heterocyclic structure exhibits a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The versatility of this core allows for extensive chemical modification, leading to a continuous stream of novel derivatives, such as (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol, entering the discovery pipeline.

However, the journey from a newly synthesized molecule to a well-characterized lead compound is fraught with challenges. Chief among these are the fundamental tasks of formulation and administration for biological screening. A compound's physicochemical properties, particularly its solubility, dictate its behavior in assays and its ultimate bioavailability. Without robust and reproducible protocols for solubilization and delivery, experimental data can be misleading, leading to the premature termination of promising candidates or the futile pursuit of problematic ones.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach the formulation and administration of novel imidazo[1,2-a]pyridine derivatives. While using (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol as a representative example, the principles and protocols described herein are designed to be broadly applicable to other new chemical entities within this class. We will proceed from foundational physicochemical characterization to detailed protocols for in vitro and in vivo assay administration, establishing a self-validating system to ensure data integrity and accelerate the drug discovery process.

Part 1: Foundational Formulation Development

The first and most critical step before any biological assay is to understand the compound's solubility.[6] Poor aqueous solubility is a primary contributor to low bioavailability and can be a significant source of artifacts in in vitro assays.[6] This section outlines the protocols for determining solubility and preparing stable, concentrated stock solutions.

Protocol 1.1: Quantitative Solubility Profiling via the Shake-Flask Method

This protocol employs the gold-standard shake-flask method to determine the thermodynamic solubility of a compound in various solvents relevant to preclinical research.[6]

Objective: To determine the maximum concentration (mg/mL or µM) of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol that can be dissolved in key solvents at equilibrium.

Materials:

  • (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ethanol (EtOH)

  • 2 mL microcentrifuge tubes or glass vials

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[6][7]

Step-by-Step Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of the test compound (e.g., 2-5 mg) to a vial containing a known volume (e.g., 1 mL) of the selected solvent (DMSO, PBS, etc.). The goal is to have undissolved solid material visibly present.[6]

  • Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This extended incubation ensures that the solution reaches thermodynamic equilibrium.[8]

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the excess, undissolved solid.[8]

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.[6] Perform a precise serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[6] Prepare a calibration curve using known concentrations of the test compound to accurately determine its concentration in the diluted sample.

  • Calculation: Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.

Data Presentation: Template for Solubility Profile

All quantitative data should be organized into a clear table for easy comparison and decision-making.

Solvent System Temperature (°C) Solubility (mg/mL) Solubility (mM) Observations
Anhydrous DMSO25Record ValueCalculate Valuee.g., Clear solution, no precipitate
PBS, pH 7.425Record ValueCalculate Valuee.g., Low solubility, suspension forms
100% Ethanol25Record ValueCalculate Valuee.g., Moderate solubility
10% DMSO in PBS25Record ValueCalculate Valuee.g., Improved aqueous solubility
Protocol 1.2: Preparation and Management of Concentrated Stock Solutions

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of novel compounds for high-throughput screening due to its broad solvating power.[8]

Objective: To prepare a high-concentration, stable stock solution of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol in DMSO for use in subsequent assays.

Step-by-Step Methodology:

  • Calculation: Based on the molecular weight of the compound and the desired stock concentration (e.g., 10 mM or 50 mM), calculate the mass of compound needed for a specific volume of DMSO.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile, conical-bottom tube or amber glass vial.

  • Dissolution: Add the precise volume of anhydrous DMSO to the tube.[8] Use a vortex mixer to vigorously agitate the mixture until the compound is completely dissolved. Gentle warming in a water bath (<40°C) can be used if necessary, but the stability of the compound under these conditions should be verified.

  • Storage: Store the stock solution at -20°C or -80°C to minimize degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound integrity.

  • Quality Control: After preparation, it is recommended to confirm the concentration of the stock solution via HPLC or LC-MS. Purity should also be assessed to ensure the compound has not degraded during dissolution.[9]

Part 2: Administration Protocols for In Vitro Assays

With a well-characterized stock solution, the next step is to accurately and reproducibly administer the compound to biological assays. The primary goal is to ensure the compound remains soluble in the final assay medium at the desired test concentrations and that the final concentration of the vehicle (e.g., DMSO) is kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts.[8]

Workflow for In Vitro Assay Plate Preparation

The following diagram illustrates a standard workflow for preparing assay plates from a DMSO stock solution. This multi-step dilution process is crucial for minimizing compound precipitation and ensuring accurate final concentrations.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Assay Plate cluster_3 Result stock 10 mM Stock in 100% DMSO intermediate Create 100µM intermediate plate in assay buffer (e.g., PBS) stock->intermediate 1:100 dilution assay_plate Add intermediate dilutions to cells/reagents in final assay medium intermediate->assay_plate Serial dilution & transfer result Final Concentrations: 0.1-10µM Final DMSO: ≤0.1% assay_plate->result

Caption: Workflow for preparing final assay plates.

Protocol 2.1: General Administration for Cell-Based Assays

Objective: To administer the test compound to cultured cells while maintaining cell viability and ensuring compound solubility.

Step-by-Step Methodology:

  • Prepare Intermediate Dilution Plate: Based on the desired final concentrations, create a serial dilution of the DMSO stock solution in a sterile 96-well plate using an appropriate aqueous assay buffer (e.g., PBS or serum-free media). This "intermediate plate" will contain the compounds at a higher concentration than the final assay concentration (e.g., 10x or 100x).

  • Cell Plating: Seed cells in a separate multi-well plate (e.g., 96-well or 384-well) at a predetermined density and allow them to adhere and grow for a specified time (e.g., 24 hours).

  • Compound Addition: Carefully transfer a small volume from the intermediate dilution plate to the corresponding wells of the cell plate. For example, add 10 µL from a 10x intermediate plate to 90 µL of cell culture medium. Mix gently by orbital shaking.

  • Vehicle Control: In parallel, treat a set of cells with the same final concentration of DMSO that is present in the highest compound concentration wells. This is a critical control to assess any effects of the solvent on the cells.[10]

  • Incubation and Analysis: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours). Following incubation, perform the desired cell-based assay, such as measuring cell viability (e.g., ATP-based assays), reporter gene expression, or biomarker modulation.[11]

Protocol 2.2: General Administration for Biochemical Assays

Objective: To administer the test compound to a cell-free system (e.g., an enzyme inhibition assay) while ensuring compatibility with assay components.

Step-by-Step Methodology:

  • Prepare Intermediate Dilution Plate: As in the cell-based protocol, prepare a serial dilution of the compound in the specific biochemical assay buffer. Crucially, this buffer should not contain the enzyme or critical reagents that could be inhibited or denatured by the intermediate DMSO concentration.

  • Assay Initiation: In the final assay plate, combine the assay components (e.g., enzyme, substrate, cofactors) in the assay buffer.

  • Compound Addition: Add a small volume of the serially diluted compound from the intermediate plate to the assay wells to initiate the reaction.

  • Controls: Include positive controls (no inhibitor) and negative controls (no enzyme) to define the assay window.[9] A vehicle control (DMSO only) is also essential.

  • Incubation and Detection: Incubate the reaction for the optimized time and at the appropriate temperature. Measure the output signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.[12]

Part 3: Considerations for In Vivo Formulation and Administration

Transitioning a novel compound from in vitro to in vivo models requires careful formulation to ensure adequate exposure and tolerability in the test species. The choice of vehicle is paramount and depends on the compound's solubility, the route of administration, and the study's duration.[10][13]

Table of Common Vehicles for Preclinical Oral Administration

The selection of an appropriate vehicle is a critical step in the design of in vivo studies.[14][15]

Vehicle Formulation Composition Properties & Use Cases Potential Liabilities
Aqueous Suspension 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water/salineForms a uniform suspension for poorly soluble compounds. Generally well-tolerated and inert.[10]Compound may settle over time; requires consistent mixing.
PEG/Saline Solution 20-40% Polyethylene Glycol 300/400 (PEG300/400) in salineGood for compounds with moderate solubility. Can improve oral absorption.Can cause gastrointestinal irritation or neuromotor toxicity at high concentrations or with chronic dosing.[10][13]
Lipid-based Solution Corn oil, sesame oilSuitable for highly lipophilic compounds. Can enhance absorption through the lymphatic system.May influence the animal's metabolism or background pathology.
Co-solvent System 5-10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineA common, aggressive formulation for achieving solubility of difficult compounds.[10][16]High potential for vehicle-induced toxicity and off-target effects. Requires a dedicated vehicle control group.[13]
Protocol 3.1: Preparation of a Suspension for Oral Gavage in Rodents

Objective: To prepare a homogenous and dose-accurate suspension of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol for oral administration in a mouse or rat model.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare the 0.5% (w/v) CMC vehicle by slowly adding the required amount of CMC powder to sterile water or saline while stirring vigorously to prevent clumping. Allow the mixture to hydrate fully (this may take several hours or overnight).

  • Compound Weighing: Calculate the total mass of the test compound required based on the highest dose, the number of animals, and the dosing volume (e.g., 10 mL/kg).

  • Mortar and Pestle Trituration: Place the weighed compound in a glass mortar. Add a small volume of the CMC vehicle and triturate (grind) the compound with the pestle to create a smooth, uniform paste. This step is critical for reducing particle size and preventing aggregation.

  • Gradual Dilution: Slowly add the remaining vehicle in small increments while continuously stirring or mixing to bring the formulation to the final desired volume and concentration.

  • Homogenization: Use a magnetic stir plate to keep the suspension constantly and gently mixed throughout the dosing procedure to ensure each animal receives a consistent dose.

  • Administration: Administer the suspension to the animals using an appropriate-sized oral gavage needle. The route of administration should mimic the intended clinical route.[17]

Part 4: Proposed Mechanism of Action (MoA) Screening Strategy

For a novel compound like (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol, where the specific biological target is unknown, a logical screening cascade is necessary. The broad activities of the imidazo[1,2-a]pyridine class suggest several potential target families.[1][2][3]

The following diagram outlines a potential screening cascade, starting with broad phenotypic assays and progressing to more specific target-based assays.

G phenotypic Tier 1: Phenotypic Screening (e.g., Anti-proliferation in cancer cell panel, Antimicrobial activity) target_family Tier 2: Broad Target Family Screening (Based on Tier 1 hits) - Kinase Panel (e.g., KinomeScan) - GPCR Panel - Ion Channel Panel phenotypic->target_family Informs selection target_id Tier 3: Target Deconvolution (If phenotypic hit is strong) - Affinity Chromatography - Cellular Thermal Shift Assay (CETSA) phenotypic->target_id validation Tier 4: Target Validation - Biochemical IC50 Determination - Cell-based Target Engagement Assays target_family->validation target_id->validation

Caption: A potential MoA screening cascade.

This tiered approach allows for efficient use of resources by first identifying general biological activity and then focusing efforts on identifying the specific molecular target responsible for that effect.

Conclusion

The successful preclinical development of novel imidazo[1,2-a]pyridine derivatives hinges on the rigorous and systematic application of fundamental principles of formulation and administration. The protocols and strategies outlined in this guide provide a robust starting point for any researcher working with new chemical entities from this important class. By first establishing a compound's solubility profile, preparing stable stock solutions, and utilizing controlled dilution steps, researchers can ensure the integrity and reproducibility of in vitro data. Furthermore, careful selection of vehicles for in vivo studies is critical for achieving meaningful pharmacokinetic and pharmacodynamic outcomes. Adherence to these foundational practices will ultimately de-risk drug discovery projects and accelerate the translation of promising molecules into therapeutic candidates.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • BenchChem. (2025). SAR-20347 In Vivo Experiments: A Guide to Vehicle Selection and Control.
  • Yale Center for Molecular Discovery. (2013). Practical Guidance for Small Molecule Screening.
  • ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore.
  • ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore.
  • RGDscience Ltd. (n.d.). Assay guidelines – - Medicinal chemistry consultants.
  • NIH. (n.d.). Quality by Design for Preclinical In Vitro Assay Development.
  • ResearchGate. (2026). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022).
  • (2026). Developing and Validating Assays for Small-Molecule Biomarkers.
  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • Taylor & Francis. (2010). Full article: Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery.
  • Promega Corporation. (2018). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research.
  • FDA. (n.d.). Session III: Novel In Vitro Release Testing for Complex Formulations.
  • Vici Health Sciences. (n.d.). Pharmaceutical Formulation Development.
  • AmericanPharmaceuticalReview.com. (n.d.). Formulation Development.
  • MilliporeSigma. (n.d.). (8-Methylimidazo 1,2-a pyridin-3-yl)methanol AldrichCPR 178488-40-9.
  • Sigma-Aldrich. (n.d.). 1-METHYL-1,8A-DIHYDROIMIDAZO[1,2-A]PYRIDIN-2(3H)-ONE AldrichCPR.
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Guidechem. (n.d.). (3-fluoroimidazo[1,2-a]pyridin-6-yl)methanol.
  • Taipei Medical University. (n.d.). Efficient and Scalable Synthesis of Imidazo[1,2-a]pyridine-8-Carboxamides: a Versatile Methodology.
  • TargetMol. (n.d.). 3-Pyridinemethanol.
  • Matrix Fine Chemicals. (n.d.). (PYRIDIN-3-YL)METHANOL | CAS 100-55-0.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1] However, achieving high yields during its multi-step synthesis can be challenging. This document provides in-depth troubleshooting, validated protocols, and an explanation of the underlying chemical principles to help you navigate and optimize your experiments.

Section 1: Overview of the Synthetic Pathway

The synthesis of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol is typically not a single reaction but a multi-step process. A common and effective strategy involves two primary stages:

  • Formation of the Imidazo[1,2-a]pyridine Core: This involves the cyclization of a 2-aminopyridine derivative with a suitable carbonyl compound. The classical Tchichibabin reaction, which uses an α-haloketone, is a foundational method.[2] Modern variations employ different catalysts and conditions to improve efficiency and substrate scope.[3][4]

  • C-3 Functionalization and Reduction: Once the core is formed, a formyl group (-CHO) is introduced at the 3-position, most commonly via a Vilsmeier-Haack reaction.[5] This aldehyde intermediate is then reduced to the target primary alcohol, (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol.

cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C-3 Functionalization & Reduction 2-Aminopyridine 2-Aminopyridine Imidazopyridine_Core Imidazo[1,2-a]pyridine Core 2-Aminopyridine->Imidazopyridine_Core alpha_haloketone α-Haloketone alpha_haloketone->Imidazopyridine_Core Aldehyde Imidazo[1,2-a]pyridine -3-carbaldehyde Imidazopyridine_Core->Aldehyde Functionalization Vilsmeier_Reagent Vilsmeier-Haack (POCl3, DMF) Vilsmeier_Reagent->Aldehyde Final_Product (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol Aldehyde->Final_Product Reduction Reducing Agent (e.g., NaBH4) Reduction->Final_Product cluster_tlc_results TLC Analysis cluster_solutions Corrective Actions start Low Yield Observed check_purity 1. Verify Purity of All Reagents & Solvents start->check_purity monitor_tlc 2. Monitor Reaction Progress Closely with TLC check_purity->monitor_tlc purify_reagents Purify/Replace Starting Materials check_purity->purify_reagents incomplete_rxn Reaction Stalled? (Starting Material Remains) monitor_tlc->incomplete_rxn side_products Multiple Spots? (Side Product Formation) monitor_tlc->side_products optimize_cond Optimize Conditions: - Increase Temperature - Increase Time - Change Catalyst incomplete_rxn->optimize_cond optimize_stoich Adjust Stoichiometry: - Use 1:1 ratio (Tchichibabin) - Use slight excess of amine (GBB) side_products->optimize_stoich optimize_solvent Change Solvent (e.g., more polar) side_products->optimize_solvent

Sources

resolving solubility issues of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Aqueous Solubility Issues for (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

Welcome to the Application Scientist Support Center. Working with imidazo[1,2-a]pyridine derivatives—a privileged scaffold in medicinal chemistry—often presents significant formulation challenges due to their planar, lipophilic nature and high crystal lattice energy[1]. Specifically, the target molecule (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol exhibits poor thermodynamic aqueous solubility at physiological pH (7.4)[2].

This guide provides field-proven, mechanistically grounded troubleshooting steps, protocols, and FAQs to overcome these roadblocks in both in vitro and in vivo experimental settings.

Section 1: Troubleshooting Guide - Diagnosing Solubility Roadblocks

Issue 1: The compound precipitates upon dilution into physiological buffers (pH 7.4) from a DMSO stock.

  • Mechanistic Cause: The imidazo[1,2-a]pyridine core acts as a weak base. Its conjugate acid typically has a pKa between 6.0 and 7.0. At pH 7.4, the molecule is predominantly un-ionized, drastically reducing its aqueous solubility[2]. Furthermore, solvent "crash-out" occurs when the local concentration of DMSO drops below the threshold required to solvate the hydrophobic core.

  • Resolution: Implement a co-solvent step-down approach or utilize complexation. For in vitro assays, maintain a final DMSO concentration of 1% and introduce 0.05% Tween-20 or Pluronic F-68 to lower the surface tension and prevent nucleation. For in vivo or cell-based assays requiring physiological pH, transition to a cyclodextrin-based vehicle (see Protocol A).

Issue 2: Poor bioavailability or erratic dosing in animal models.

  • Mechanistic Cause: Suspensions of the compound in standard vehicles (e.g., 0.5% Methylcellulose) often suffer from dissolution-rate-limited absorption.

  • Resolution: Exploit the C3-hydroxymethyl group. The primary alcohol is an ideal synthetic handle for creating a highly soluble phosphate ester prodrug. Endogenous alkaline phosphatases will rapidly cleave the phosphate in vivo, releasing the active parent compound. Alternatively, formulate with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3].

Section 2: Step-by-Step Experimental Workflows

Protocol A: Preparation of an HP-β-CD Inclusion Complex Cyclodextrins encapsulate the lipophilic imidazopyridine core within their hydrophobic cavity while presenting a hydrophilic exterior to the aqueous medium[4].

  • Preparation of Vehicle: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or 50 mM acetate buffer (pH 5.5) to a final concentration of 20% (w/v). Self-Validation: Ensure the solution is optically clear before proceeding.

  • API Addition: Add (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol powder directly to the HP-β-CD solution. Do not use a DMSO stock for this step, as competitive inclusion of DMSO in the cyclodextrin cavity will reduce API loading.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by end-over-end rotation for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter to remove uncomplexed API.

  • Validation: Quantify the solubilized compound using HPLC-UV. Perform a phase-solubility analysis (AL-type diagram) to confirm a 1:1 molar inclusion ratio[4].

Protocol B: Synthesis of a Soluble Phosphate Prodrug If formulation fails to achieve the required dose, chemical modification of the 3-methanol group is the definitive solution.

  • Phosphorylation: Dissolve the parent compound in anhydrous THF. Add 1.5 eq of di-tert-butyl N,N-diisopropylphosphoramidite and 2.0 eq of 1H-tetrazole. Stir at room temperature for 2 hours under Argon.

  • Oxidation: Cool to 0°C and add 1.5 eq of mCPBA or tert-butyl hydroperoxide to oxidize the phosphite to phosphate.

  • Deprotection: Treat the isolated intermediate with 10% TFA in dichloromethane to remove the tert-butyl groups.

  • Salt Formation: Neutralize with NaOH to yield the disodium salt of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methyl dihydrogen phosphate. This salt will exhibit >100-fold higher aqueous solubility than the parent molecule.

Section 3: Data Presentation - Solubility Enhancement Strategies

Strategy / FormulationMechanism of ActionExpected Solubility RangeBest Suited For
Aqueous Buffer (pH 7.4) Baseline (Un-ionized core)< 10 µM[2]Reference baseline
Acidic Buffer (pH 4.0) Protonation of N1 (Cationic)100 - 500 µMGastric simulation, oral PK
1% DMSO + 0.1% Tween-80 Co-solvency & Micellization50 - 200 µMIn vitro biochemical assays
20% HP-β-CD (pH 5.5) Host-Guest Inclusion Complex1 - 5 mM[3]IV dosing, cell culture
Phosphate Prodrug (Na+ Salt) Introduction of charged moiety> 50 mMHigh-dose in vivo efficacy

Section 4: Frequently Asked Questions (FAQs)

Q: Why does my compound degrade when I lower the pH below 3.0 to force solubility? A: The "1,8a-dihydro" moiety introduces partial saturation into the otherwise stable aromatic imidazo[1,2-a]pyridine system. At highly acidic pH, especially in the presence of dissolved oxygen, this partially saturated ring is highly susceptible to oxidative aromatization or ring-opening. Maintain pH ≥ 4.5 to balance solubility and stability.

Q: Can I use PEG400 instead of cyclodextrins for intravenous (IV) dosing? A: While PEG400 is an excellent co-solvent, imidazo[1,2-a]pyridines have a high propensity to precipitate upon injection when the PEG400 is rapidly diluted in the bloodstream (solvent crash-out). Cyclodextrins (like HP-β-CD) provide a more sustained release mechanism via dynamic equilibrium, significantly reducing the risk of phlebitis or embolism[3].

Q: How do I verify the formation of the cyclodextrin inclusion complex? A: The most robust method is Phase Solubility Analysis. Plot the concentration of dissolved (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol against increasing concentrations of HP-β-CD. A linear increase (A_L type diagram) confirms a 1:1 inclusion complex. Additionally, 1H-NMR (specifically NOESY) can be used; you will observe cross-peaks between the interior cavity protons of the cyclodextrin and the aromatic protons of the imidazopyridine[4].

Section 5: Solubility Strategy Decision Workflow

SolubilityWorkflow Start Assess Solubility of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol Q1 Identify Target Application Start->Q1 InVitro In Vitro Assays (Cell/Biochemical) Q1->InVitro In Vitro InVivo In Vivo Dosing (PK/Efficacy) Q1->InVivo In Vivo Solvent Use DMSO stock (≤1% final) + Tween-80 (0.1%) InVitro->Solvent CD HP-β-CD Complexation (10-20% w/v) InVitro->CD If precipitation occurs InVivo->CD IV/IP Dosing Prodrug Chemical Modification: Phosphate Prodrug at C3-OH InVivo->Prodrug High Dose Required Salt Salt Formation (Mesylate/HCl at pH 4.5-5.5) InVivo->Salt Oral/Gastric (Low pH)

Decision matrix for selecting the optimal solubility enhancement strategy based on assay requirements.

Section 6: References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: PMC / NIH URL:[Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore Source: MDPI URL:[Link]

  • Derivatives of cyclodextrins exhibiting enhanced aqueous solubility and the use thereof (US5376645A) Source: Google Patents URL:

  • Stereo-chemical configuration of β-cyclodextrin and truncated inclusion complexes Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Stabilizing (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol Against Oxidative Degradation

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol during storage. The information presented herein is curated to ensure scientific integrity and provide actionable solutions to common stability challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol.

Q1: My stock of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol has developed a yellowish or brownish tint. What does this indicate?

A color change, typically to a yellowish or brownish hue, is a common visual indicator of the degradation of heterocyclic compounds like imidazopyridines.[1] This is often due to oxidation, which can lead to the formation of colored impurities and a decrease in the purity and potency of your compound. It is crucial to reassess the storage conditions immediately.

Q2: What are the primary environmental factors that can cause the degradation of this compound?

The primary environmental factors that accelerate the degradation of sensitive organic compounds, including (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol, are exposure to oxygen (air), moisture, light, and elevated temperatures.[2][3] These factors can act individually or synergistically to promote oxidative and other degradation pathways.

Q3: Is it sufficient to store the compound in a standard laboratory freezer?

While low temperatures are beneficial, simply placing the compound in a standard freezer may not be sufficient. Air and moisture can still be present in the container, leading to slow degradation over time. Proper inert atmosphere packaging and the use of desiccants are also critical for long-term stability.[4]

Q4: Can I use any antioxidant to stabilize my compound?

The choice of antioxidant is critical and depends on the properties of your compound and the intended application.[1] Antioxidants have different solubilities and mechanisms of action. For example, butylated hydroxytoluene (BHT) is a phenolic antioxidant suitable for organic-based preparations, while ascorbic acid is water-soluble.[1][3] A combination of antioxidants can sometimes provide a synergistic protective effect.[5][6]

II. Troubleshooting Guide: Diagnosing and Resolving Degradation

This section provides a structured approach to identifying the root cause of degradation and implementing corrective actions.

Issue 1: Suspected Oxidative Degradation

Symptoms:

  • Visible color change in the solid compound or solution.

  • Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Decreased peak area of the parent compound in chromatograms.

  • Inconsistent or unexpected results in biological assays.

Root Cause Analysis and Solutions:

The imidazopyridine scaffold can be susceptible to oxidation, particularly when functionalized with electron-donating groups.[7][8][9] The presence of atmospheric oxygen, potentially accelerated by light or trace metal impurities, can initiate a free-radical chain reaction leading to degradation.[1][3][10]

Logical Flow for Troubleshooting:

Caption: Troubleshooting workflow for suspected degradation.

Recommended Actions:

  • Analytical Confirmation:

    • Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm degradation.[11][12][13][14][15] Compare the chromatogram of the suspect sample to a reference standard or a freshly prepared sample.

  • Optimize Storage Environment:

    • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.[4][16] For long-term storage, use sealed ampoules under an inert atmosphere. For routine use, Sure/Seal™ bottles or similar containers with septa that allow for transfer via syringe are recommended.[17][18]

    • Light Protection: Always store the compound in amber glass vials or containers wrapped in aluminum foil to protect it from light, which can catalyze photo-oxidation.[1][2]

    • Temperature Control: Store the compound at or below -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen into the container. Aliquoting the compound into smaller, single-use vials is advisable.

Issue 2: Ineffective Stabilization with Antioxidants

Symptoms:

  • Continued degradation observed analytically despite the addition of an antioxidant.

  • Precipitation or phase separation in a formulated solution containing an antioxidant.

Root Cause Analysis and Solutions:

The ineffectiveness of an antioxidant can be due to several factors, including an inappropriate choice of antioxidant for the solvent system, insufficient concentration, or degradation of the antioxidant itself.

Selection and Optimization of Antioxidants:

AntioxidantSolubilityTypical Concentration RangeMechanism of Action
Butylated Hydroxytoluene (BHT) Organic solvents, oils0.01 - 0.1%Chain-breaking (phenolic)[6]
Butylated Hydroxyanisole (BHA) Organic solvents, oils0.01 - 0.1%Chain-breaking (phenolic)[1][6]
Ascorbic Acid (Vitamin C) Aqueous0.01 - 0.1%Reducing agent[1][3]
Ascorbyl Palmitate Organic solvents0.01 - 0.1%Reducing agent[1][6]
Citric Acid Aqueous0.01 - 0.2%Chelating agent[1][6]

Recommended Actions:

  • Solubility and pH Compatibility:

    • Ensure the chosen antioxidant is soluble in the storage solvent. BHT and BHA are suitable for non-polar organic solvents, while ascorbic acid and citric acid are used in aqueous solutions.[1]

    • Be mindful of the pH of aqueous solutions, as it can affect the stability and activity of some antioxidants. For instance, sodium metabisulfite is more active in acidic conditions.[1]

  • Consider Synergistic Combinations:

    • A combination of antioxidants can be more effective. A common strategy is to use a primary (chain-breaking) antioxidant like BHT with a chelating agent like citric acid to sequester metal ions that can catalyze oxidation.[5][6]

  • Forced Degradation Study:

    • To proactively assess the stability of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol, a forced degradation study is recommended.[11][19][20][21][22] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.

III. Experimental Protocols

Protocol 1: Preparation for Inert Atmosphere Storage

This protocol describes the proper procedure for packaging a solid sample of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol for long-term storage.

Materials:

  • (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

  • Amber glass vials with Teflon-lined caps or ampoules

  • Schlenk line or glove box[2][17]

  • Source of high-purity argon or nitrogen gas

  • Vacuum pump

Procedure:

  • Place the required amount of the compound into a pre-dried amber glass vial.

  • If using a Schlenk line, attach the vial to the manifold.

  • Evacuate the vial under high vacuum for 10-15 minutes to remove air and adsorbed moisture.

  • Backfill the vial with inert gas (argon or nitrogen).

  • Repeat the evacuate/backfill cycle 3-5 times to ensure a completely inert atmosphere.

  • After the final backfill, tightly seal the vial with the Teflon-lined cap.

  • For maximum protection, the neck of the vial can be wrapped with Parafilm®.

  • Store the sealed vial at ≤ -20°C.

Workflow for Inert Atmosphere Packaging:

Caption: Step-by-step inert packaging workflow.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general method for monitoring the stability of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol over time.

Materials:

  • Stored sample of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

  • Reference standard of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Prepare a sample solution of the stored compound at the same concentration.

  • Develop an isocratic or gradient HPLC method that provides good resolution of the parent peak from any potential degradation products.[12]

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the sample solution.

  • Compare the chromatograms. Look for:

    • A decrease in the peak area of the parent compound in the sample compared to the standard.

    • The appearance of new peaks in the sample chromatogram.

  • Calculate the percentage of remaining parent compound and the percentage of impurities.

  • Repeat the analysis at regular intervals (e.g., monthly, quarterly) to establish a stability profile.

IV. References

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from

  • Ossila. Air Sensitive Compounds. Retrieved from

  • CD Formulation. Antioxidants. Retrieved from

  • Fagron Academy. Stabilization of Oxidation Prone Ingredients. Retrieved from

  • Google Patents. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. Retrieved from

  • Carrier-mediated Gene and Drug Delivery for Dermal Wound Healing - Books. (2023, August 11). Pharmaceutical Compounds With Antioxidant Properties. Retrieved from

  • Gattefossé. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Retrieved from

  • University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. Retrieved from

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents [closed]. Retrieved from

  • Arcıncortex. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Retrieved from

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from

  • Pharmaceutical Technology. (2026, April 2). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from

  • MDPI. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from

  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134. Retrieved from

  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from

  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from

  • International Journal of Pharmaceutical Sciences Review and Research. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from

  • Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from

  • Journal of Food and Drug Analysis. Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Retrieved from

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from

  • Benchchem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Retrieved from

  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from

Sources

troubleshooting common impurities in (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This portal is designed for researchers and drug development professionals working with kinetically sensitive partially saturated scaffolds.

The fully aromatic imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry[1], frequently utilized in antiviral and antibacterial drug development[2]. However, its partially saturated counterpart, (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol , presents unique synthetic challenges. Because the 1,8a-dihydro system lacks the thermodynamic stability of a fully conjugated 10- π electron system, it acts as a highly reactive intermediate[3]. Without strict kinetic control, the molecule rapidly degrades into various impurities[4].

Below is our comprehensive troubleshooting guide, structured to address the mechanistic causality of these impurities and provide self-validating protocols for your workflows.

Mechanistic Overview of Impurity Generation

ImpurityPathways SM Precursors (e.g., 2-Aminopyridine derivs) Target Target Molecule (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol SM->Target Controlled Synthesis (pH 7-8, Inert Atm) Imp1 Impurity A: Aromatized Imidazo[1,2-a]pyridin-3-ylmethanol Target->Imp1 Spontaneous Oxidation (O2, Heat, Light) Imp2 Impurity B: Des-hydroxymethyl 1,8a-Dihydroimidazo[1,2-a]pyridine Target->Imp2 Retro-Aldol Cleavage (Strong Base/Acid) Imp3 Impurity C: Over-reduced Tetrahydroimidazo[1,2-a]pyridine Target->Imp3 Excess Reductant (e.g., Hydride excess)

Mechanistic pathways leading to common impurities in 1,8a-dihydroimidazo[1,2-a]pyridine synthesis.

Troubleshooting Guide & FAQs

Q: Why is my isolated product consistently contaminated with the fully aromatic imidazo[1,2-a]pyridin-3-ylmethanol? A: This is a thermodynamic sink issue. The 1,8a-dihydro core is kinetically trapped but thermodynamically unstable relative to the fully aromatic imidazo[1,2-a]pyridine[5]. Exposure to atmospheric oxygen, trace transition metals in your solvents, or elevated temperatures provides the activation energy required for oxidative dehydrogenation. Causality: The driving force is the gain of aromatic stabilization energy. Solution: All reactions and workups must be performed under strict Schlenk line conditions (Argon). Solvents must be sparged with Argon for at least 30 minutes prior to use.

Q: I am detecting a significant M-30 mass loss in my LC-MS. How do I prevent the loss of the hydroxymethyl group? A: The loss of 30 Da (formaldehyde) indicates des-hydroxymethylation. The hydroxymethyl group at the C3 position is highly susceptible to retro-aldol-type cleavage. Causality: Under strongly basic conditions, the hydroxyl proton is removed, and the electron-rich nitrogen lone pair of the dihydro-imidazopyridine system facilitates the expulsion of formaldehyde. Under acidic conditions, protonation of the hydroxyl group leads to dehydration and subsequent deformylation. Solution: Maintain strict pH control during aqueous workup. Never use strong bases like NaOH or strong acids like HCl. Buffer your aqueous phases to a pH of 6.5–7.5 using phosphate buffers.

Q: My synthesis involves a hydride reduction step, and I am observing over-reduced tetrahydro impurities. What is the mechanistic cause? A: If your synthetic route involves the reduction of an aldehyde precursor to the methanol derivative[5], excess hydride donor (e.g., NaBH 4​ or LiAlH 4​ ) will not only reduce the carbonyl but also attack the imine-like C=N double bond inherent to the 1,8a-dihydro core. Causality: The partially saturated ring lacks the electron delocalization that protects fully aromatic rings from mild hydride attacks. Solution: Use strictly stoichiometric amounts of mild reducing agents (e.g., NaBH 3​ CN or precisely 1.0 equivalent of NaBH 4​ at -78°C).

Quantitative Impurity Tracking Data

To ensure analytical rigor, utilize the following exact mass markers during your in-process LC-MS (ESI+) monitoring.

Impurity ProfileMechanistic CauseAnalytical Marker (ESI+)Acceptable LimitPreventative Action
Imidazo[1,2-a]pyridin-3-ylmethanol Oxidative aromatizationm/z 149.071 [M+H]⁺< 2.0% AUCStrict inert atmosphere (Ar), Temp < 25°C
1,8a-Dihydroimidazo[1,2-a]pyridine Retro-aldol deformylationm/z 121.076 [M+H]⁺< 0.5% AUCBuffer workup pH to 6.5–7.5
Tetrahydroimidazo[1,2-a]pyridin-3-ylmethanol Over-reductionm/z 153.102 [M+H]⁺< 1.0% AUCStoichiometric control of hydride donors
Target: (1,8a-Dihydro...yl)methanol N/Am/z 151.087 [M+H]⁺> 96.5% AUCFollow self-validating protocol below

Self-Validating Experimental Protocol: Isolation & Purification

To prevent the cascade of degradation pathways outlined above, standard organic workups are insufficient. Implement the following self-validating methodology to isolate (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol.

Step 1: Reaction Quenching (pH Control) Upon reaction completion, do not quench with water. Quench the reaction mixture at 0°C using a pre-chilled 0.1 M potassium phosphate buffer (pH 7.0). Causality: This instantly neutralizes reactive intermediates while preventing pH-driven retro-aldol deformylation.

Step 2: Anaerobic Extraction Transfer the mixture to a separatory funnel flushed with Argon. Extract with degassed ethyl acetate (3 x 50 mL). Causality: Degassed solvents prevent the dissolved oxygen from initiating the oxidative aromatization pathway.

Step 3: Low-Temperature Concentration Dry the combined organic layers over anhydrous Na 2​ SO 4​ . Filter and concentrate under reduced pressure using a rotary evaporator. Critical: The water bath temperature must strictly remain below 25°C.

Step 4: Self-Validation Check (In-Process Control) Before proceeding to storage, the batch must validate itself.

  • Take a 1 mg aliquot of the crude solid.

  • Dissolve in 1 mL of LC-MS grade Acetonitrile (sparged with Argon).

  • Run a rapid 3-minute UPLC-MS gradient.

  • Validation Gate: The ratio of the target peak (m/z 151.087) to the aromatized impurity peak (m/z 149.071) must be 98:2. If the aromatized peak exceeds 2%, the batch has been compromised by oxygen or heat and must be subjected to rapid silica gel chromatography (using neutral alumina to avoid acid-catalyzed degradation).

Step 5: Storage Store the validated solid under an Argon atmosphere in amber vials at -20°C.

References

  • Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdJ5OlSm_vvMw4qCML_ivPgwiIuohGZFk-3jcbXwZuVjFBXuR8FIlCB00Md_MUiqcIwX1RLXe_rpIx9b1Hw-DRt0K6BEKX9bjB7ds-vuv68571QwVUTDhLZhvuG2efm11NR38Z632v_888FTGLgjvn2C-jE7hBsRDXpFEXFnRhkl9okpr22398itJ91SVQfPY0MEnRZ7jbc6qss22w084hXveoUJb4EmOcW8DabR9Dxfw_g76kBWtpAP8pnCx0qu01q7aVUJj7K6KizhJh43E-JPVEr45te6DcYAqYaJYw4a8xZeI=]
  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhU5bN50QWNPQAKvE5yFClWs07BJsjLUgKf4FpWLuaijni6ilPaiv4nn_ld-TeL5WO7VXg15cctku9R4WSqdkIaURgsvsIiA1K5n0Vhb0UajJEUIbxmlYb8SKfU3eINAXLa1TA]
  • Chemistry of Heterocyclic Ketene Aminals: Construction of Imidazo(pyrido)[1,2-a]pyridines and Imidazo(pyrido)[3,2,1-ij][1,8]naphthyridines via DABCO-Catalyzed Tandem Annulations. The Journal of Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzA2SqQN4PhBbS3nIzw5LUt_nQblR2210wdC4mVMII5MC6cm7CaIrYe2B9wgBlEdn_8Ux7tBQFwWwT5gYIoHJAmkP2iCuaKwwI8Xu3zlyYI0E12WaenLSRvn5BWIgqxu7ddy_G]
  • ChemInform Abstract: A Base-Promoted Cyclization of N-Propargylaminopyridines. Synthesis of Imidazo[1,2-a]pyridine Derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9EGYbpGbnyOHLcO1_aa67vmjWEC8plujtIcI2YPkbim76QNJCkZCvKcvg9O0tx9GZTOw4tkji6JA2uSsv1lcUqx3GwYutSgS9YixQWJWe2ktZB-KWn9S1qcedAkBsoH6CSE6wv3Ccipe7-hNKlYommn_z-umEHyMQcFhRI2na7GbGiaxFyWUEXH3qrXG7o1tNgy8gF3q06jiXocfPar8fcOaSmTPoR7QF0DzVmhf8xi1AOzca69KGZygwiZqkWNSnG-PxK3KIrqfrYdNGMYtkcThNkiAfDotWFF5LxZ7AneojAPcLnhlRihj0Y1KzFD1ZC8o1xbfPcvPUFiybyFnyLd2nXfCkJlrtAJPbzSkwMT-I1mwQwxyh3zZFWNoX8FhMlqq5Yyn_ts69tqs9hkVbt8C1nJA6MCCRRenzRQ2Nr3S0oKi3eNojyqC_n2QKY51RmbZW3-kv]
  • Discovery of Preclinical Candidate AD1058 as a Highly Potent, Selective, and Brain-Penetrant ATR Inhibitor for the Treatment of Advanced Malignancies. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJFefigfsRwm0Nd84iRN2KeqYUTOkkp1Y04WUE8G57GoSKrVR0Ez6z6wyQhbX_Ac05EsOzozok4sb-Yjmo6JrlCxp6tWZUZpCPPpYb5U5uOHw4jx-Q9Z9IFUCakoXaKq5Hp6JUKFUXyHEETsQUB0Y=]

Sources

optimizing temperature and solvent conditions for (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable scaffold. We will delve into the critical aspects of temperature and solvent optimization, and provide practical troubleshooting advice to overcome common experimental hurdles.

Introduction to the Scaffold

The (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol scaffold is a partially saturated heterocyclic system that has garnered significant interest in medicinal chemistry. Its three-dimensional structure, compared to its aromatic counterpart, offers new avenues for exploring chemical space and designing novel therapeutic agents. However, this partial saturation also introduces specific synthetic challenges, including control of stereochemistry and potential instability. This guide will equip you with the knowledge to address these challenges effectively.

Frequently Asked Questions (FAQs)

Here are some common questions encountered during the synthesis of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol analogs:

Q1: What is the most common strategy for obtaining the 1,8a-dihydroimidazo[1,2-a]pyridine core?

A1: The most prevalent approach is the partial reduction of the corresponding aromatic imidazo[1,2-a]pyridine precursor. Catalytic hydrogenation is a widely used method for this transformation.[1] The choice of catalyst, solvent, and reaction conditions is crucial to prevent over-reduction to the fully saturated tetrahydroimidazo[1,2-a]pyridine.

Q2: How can I introduce the methanol group at the C-3 position?

A2: The C-3 position of the aromatic imidazo[1,2-a]pyridine is nucleophilic and can be functionalized through various methods, such as the Vilsmeier-Haack reaction to introduce a formyl group, which can then be reduced to the methanol.[2][3] Alternatively, a three-component, decarboxylative Petasis-like reaction can be employed to directly introduce a hydroxymethyl group.[4][5] The timing of this functionalization (before or after reduction of the pyridine ring) is a critical process parameter to consider.

Q3: My reduction of the imidazo[1,2-a]pyridine is not selective and I'm getting the fully saturated tetrahydro derivative. What can I do?

A3: Achieving selective partial reduction can be challenging. Consider using a less active catalyst, such as a poisoned palladium catalyst (e.g., Lindlar's catalyst), or a milder reducing agent. Optimization of reaction time and hydrogen pressure is also critical. In some cases, electrochemical reduction methods can offer higher selectivity.[6]

Q4: I am observing rearomatization of my dihydro product during workup or purification. How can I prevent this?

A4: The 1,8a-dihydroimidazo[1,2-a]pyridine core can be susceptible to oxidation, leading to the aromatic imidazo[1,2-a]pyridine. It is advisable to perform workup and purification under an inert atmosphere (e.g., nitrogen or argon) and to use deoxygenated solvents. Avoiding strongly acidic or basic conditions during workup can also help maintain the integrity of the dihydro core.

Q5: What are the best analytical techniques to monitor the reaction and characterize the final product?

A5: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for monitoring the reaction progress. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure and stereochemistry of the dihydro-product. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Low Yield of the Dihydroimidazo[1,2-a]pyridine Product

Possible Causes:

  • Incomplete Reduction: The catalytic hydrogenation may not have gone to completion.

  • Over-reduction: The reaction may have proceeded too far, leading to the formation of the tetrahydroimidazo[1,2-a]pyridine.

  • Rearomatization: The dihydro product may have been oxidized back to the aromatic starting material during the reaction or workup.

  • Catalyst Poisoning: Impurities in the starting material or solvent may have deactivated the catalyst.

Solutions:

  • Optimize Hydrogenation Conditions: Systematically vary the catalyst (e.g., Pd/C, PtO₂, Rh/C), catalyst loading, hydrogen pressure, temperature, and reaction time.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of starting material and the formation of the desired product and any byproducts. Stop the reaction as soon as the starting material is consumed to minimize over-reduction.

  • Inert Atmosphere: Ensure the reaction and subsequent workup are performed under an inert atmosphere to prevent rearomatization.

  • Purify Starting Materials: Ensure your imidazo[1,2-a]pyridine starting material and solvents are of high purity to avoid catalyst poisoning.

Problem 2: Difficulty in C-3 Functionalization of the Dihydro Core

Possible Causes:

  • Reduced Nucleophilicity: The C-3 position in the dihydro system may be less nucleophilic than in the aromatic precursor, making electrophilic substitution more challenging.

  • Steric Hindrance: The non-planar structure of the dihydro ring may sterically hinder the approach of reagents to the C-3 position.

  • Side Reactions: The reagents used for C-3 functionalization may react with other parts of the molecule, such as the N-1 nitrogen or the partially saturated pyridine ring.

Solutions:

  • Functionalize Before Reduction: It is often more straightforward to introduce the desired functional group at the C-3 position of the aromatic imidazo[1,2-a]pyridine and then perform the selective reduction of the pyridine ring.

  • Use More Reactive Electrophiles: If direct functionalization of the dihydro core is necessary, consider using more reactive electrophiles or employing a catalyst to activate the substrate.

  • Protecting Groups: Consider using protecting groups for other reactive sites in the molecule to prevent unwanted side reactions.

Problem 3: Poor Diastereoselectivity in the Dihydro Product

Possible Causes:

  • Non-Stereoselective Reduction: The hydrogenation of the pyridine ring can create a new stereocenter at C-8a, and the reaction may not be inherently diastereoselective.

  • Epimerization: The stereocenter at C-8a may be prone to epimerization under certain conditions (e.g., acidic or basic).

Solutions:

  • Chiral Catalysts: For enantioselective synthesis, consider using a chiral catalyst for the hydrogenation step. Ruthenium-based catalysts with chiral N-heterocyclic carbene (NHC) ligands have shown promise in the asymmetric hydrogenation of related systems.[7][8]

  • Substrate Control: The stereochemical outcome can sometimes be influenced by the substituents already present on the molecule.

  • Mild Reaction and Workup Conditions: Use neutral or buffered conditions during the reaction and workup to minimize the risk of epimerization.

Data Presentation

Table 1: Recommended Starting Conditions for Catalytic Hydrogenation of Imidazo[1,2-a]pyridines

ParameterRecommended RangeNotes
Catalyst 5-10 mol% Pd/C, PtO₂, Rh/CCatalyst choice can significantly impact selectivity.
Solvent Methanol, Ethanol, Acetic AcidSolvent can influence reaction rate and selectivity.
Temperature Room Temperature to 50 °CHigher temperatures may lead to over-reduction.
Hydrogen Pressure 1-10 atmHigher pressure generally increases reaction rate.
Reaction Time 2-24 hoursMonitor reaction progress closely.

Experimental Protocols

General Protocol for Catalytic Hydrogenation
  • Preparation: In a suitable hydrogenation vessel, dissolve the substituted imidazo[1,2-a]pyridine in an appropriate solvent (e.g., methanol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C) under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and stir the reaction mixture at the appropriate temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or crystallization to obtain the desired (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol analog.

Visualizations

Experimental Workflow for Synthesis

G cluster_0 Synthesis of Imidazo[1,2-a]pyridine Core cluster_1 C-3 Functionalization cluster_2 Selective Reduction cluster_3 Final Product A Starting Materials (e.g., 2-aminopyridine, α-haloketone) B Cyclization Reaction A->B C Imidazo[1,2-a]pyridine B->C E Functionalization Reaction C->E D Electrophilic Reagent (e.g., Vilsmeier reagent) D->E F C-3 Functionalized Imidazo[1,2-a]pyridine E->F G Catalytic Hydrogenation F->G H 1,8a-Dihydroimidazo[1,2-a]pyridine G->H I Reduction of C-3 Functional Group (if necessary) H->I J (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol Analog I->J

Caption: General workflow for the synthesis of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol analogs.

Troubleshooting Decision Tree

G Start Low Yield of Dihydro Product Q1 Is starting material consumed? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Is over-reduced product observed? A1_yes->Q2 Sol2 Increase reaction time/ pressure/temperature. Check catalyst activity. A1_no->Sol2 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Sol1 Decrease reaction time/ pressure/temperature. Use milder catalyst. A2_yes->Sol1 Q3 Is rearomatized product observed? A2_no->Q3 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No Sol3 Use inert atmosphere. Avoid harsh workup conditions. A3_yes->Sol3 Sol4 Consider other side reactions or purification losses. A3_no->Sol4

Caption: Troubleshooting decision tree for low yield of the dihydro product.

References

  • Misra, A. P., Raj, K., & Bhaduri, A. P. (2007). In Search of Imidazo [1,2-a] Pyridine Derivatives Exhibiting Resistance for Catalytic Hydrogenation. Synthetic Communications, 29(18), 3191-3199. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2018). Chemical Communications, 54(92), 12954–12957. [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. (2024). RSC Advances, 14(14), 9645-9653. [Link]

  • Enantioselective Hydrogenation of Imidazo[1,2-a]pyridines. (2018). Angewandte Chemie International Edition, 57(2), 533-537. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2020). Organic & Biomolecular Chemistry, 18(3), 398-427. [Link]

  • Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. (2025). Journal of the American Chemical Society. [Link]

  • Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. (2018). Chemical Communications, 54(92), 12954-12957. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Molecules, 30(7), 607. [Link]

  • Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. (2021). World News of Natural Sciences, 37, 92-101. [Link]

  • Examples of C3 functionalization of imidazo[1,2-a]pyridines[9][10][11]. (2024). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. (1998). Journal of Medicinal Chemistry, 41(25), 5108-5112. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). Chemistry Proceedings, 18(1), 10. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2013). ACS Medicinal Chemistry Letters, 4(11), 1118-1123. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines in Water and their SNAr Cyclizations. (2014). Bulletin of the Korean Chemical Society, 35(4), 1155-1161. [Link]

  • Electrochemical reduction of imidazo[1,2‐a]pyridines with carbazates. (2023). ResearchGate. [Link]

Sources

fixing HPLC peak tailing for (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol quantitative analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with basic, nitrogen-rich heterocycles.

Analyzing (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol presents a unique set of challenges. The partially saturated 1,8a-dihydro imidazopyridine core contains highly basic nitrogen atoms, while the hydroxymethyl group adds polar hydrogen-bonding potential. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these structural features frequently lead to severe peak tailing, compromising quantitative accuracy, resolution, and reproducibility.

This guide provides a self-validating framework to diagnose, understand, and permanently resolve peak tailing for this specific active pharmaceutical intermediate.

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must determine whether the tailing is a physical system failure or a chemical interaction. Follow this logical decision tree to isolate the root cause.

HPLC_Troubleshooting Start Observe Peak Tailing (As > 1.5) TestNeutral Inject Neutral Marker (e.g., Toluene or Uracil) Start->TestNeutral CheckNeutral Does the neutral marker tail? TestNeutral->CheckNeutral Physical Physical Issue: Dead volume, blocked frit, or collapsed column bed CheckNeutral->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions CheckNeutral->Chemical No FixPhys 1. Replace Column Frits 2. Minimize Extra-Column Tubing 3. Replace HPLC Column Physical->FixPhys FixChem 1. Lower Mobile Phase pH < 3 2. Use Type-B Endcapped Silica 3. Optimize Sample Diluent Chemical->FixChem

Fig 1. Diagnostic workflow for differentiating physical vs. chemical HPLC peak tailing.

Expert Q&A: The Mechanistic Causality of Peak Tailing

Q: Why does (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol tail so severely compared to my neutral impurities? A: The root cause is a secondary ion-exchange mechanism. While neutral compounds separate purely based on hydrophobic partitioning, your analyte contains basic nitrogen atoms. At a neutral mobile phase pH, these nitrogens are protonated (positively charged). Simultaneously, the residual silanol groups (-Si-OH) on the silica stationary phase ionize into negatively charged silanoxides (-Si-O⁻) at pH > 4.0[1]. The electrostatic attraction between the protonated imidazopyridine and the ionized silanols acts like molecular Velcro, causing the analyte molecules to stick and release at varying rates, producing a long tail[2].

Q: How do I choose the optimal mobile phase pH to suppress this interaction? A: You must control the ionization state of either the stationary phase or the analyte[3]. For basic imidazopyridines, the most robust approach is lowering the mobile phase pH below 3.0 using additives like 0.1% Trifluoroacetic acid (TFA) or Formic Acid[4]. At pH < 3.0, the acidic silanols (which have a pKa​ of ~4-5) are fully protonated and neutralized, effectively shutting down the secondary cation-exchange sites[1].

Q: Do I still need to use Triethylamine (TEA) as a silanol blocker? A: Historically, adding 10–25 mM of a small-molecule base like TEA was standard practice to outcompete basic analytes for active silanol sites[1]. However, TEA causes severe ion suppression in LC-MS and can permanently alter column selectivity. If you upgrade to modern, ultra-high-purity (Type-B) silica columns with dense end-capping, TEA is entirely unnecessary[1].

Q: Is my sample diluent contributing to the problem? A: Yes. If your (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol stock is dissolved in 100% strong solvent (e.g., DMSO or Methanol) but your initial gradient condition is highly aqueous, the sample plug will not immediately partition into the stationary phase. This localized "strong solvent effect" causes the analyte band to smear before it focuses, leading to fronting or tailing.

Self-Validating Experimental Protocol

To permanently resolve peak tailing for this analyte, execute the following step-by-step methodology. This protocol is designed to be self-validating; each step confirms the success of the previous one.

Step 1: Baseline Physical Validation

  • Prepare a 0.1 mg/mL solution of a neutral marker (e.g., Toluene) in the mobile phase.

  • Inject 5 µL onto your current column under isocratic conditions (e.g., 50:50 Water:Acetonitrile).

  • Calculate the Asymmetry factor ( As​ ): As​=B/A (measured at 10% peak height).

  • Validation: If As​>1.2 , you have a physical void or blocked frit[3]. Replace the column. If As​≤1.2 , the system is physically sound; proceed to Step 2 to fix the chemical tailing.

Step 2: Mobile Phase Optimization (Ion-Pairing & Silanol Suppression)

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% v/v Trifluoroacetic Acid (TFA). (Yields pH ~ 2.0).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Causality: TFA serves a dual purpose. It lowers the pH to neutralize silanols and acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the basic imidazopyridine nitrogen, significantly improving peak shape and retention.

Step 3: Stationary Phase Upgrade

  • Install a Type-B, fully end-capped C18 column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus, or equivalent positively charged surface column).

  • Equilibrate the column with 10 column volumes of 90% Mobile Phase A / 10% Mobile Phase B.

  • Causality: Type-B silica lacks the metal impurities (like iron and aluminum) that increase silanol acidity, drastically reducing secondary interactions[1].

Step 4: Diluent Matching & Injection

  • Dilute your (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol standard to the target quantitative concentration using a diluent that matches your initial gradient conditions (e.g., 90:10 Water:Acetonitrile).

  • Keep the injection volume low (e.g., 2–5 µL for a 4.6 mm ID column) to prevent volume overload.

  • Inject the sample and measure the new As​ .

Quantitative Performance Metrics

The table below summarizes the expected quantitative improvements in peak Asymmetry ( As​ ) when applying the troubleshooting steps to basic imidazopyridine derivatives. An As​ value of 1.0 represents a perfectly symmetrical Gaussian peak; values > 1.5 are generally unacceptable for accurate quantitation[3].

Chromatographic ConditionMobile Phase pHColumn ChemistryAdditive / ModifierExpected Asymmetry ( As​ )Status
Unoptimized (Baseline) 6.5 (Water/MeOH)Type-A Silica C18None2.5 - 3.5❌ Severe Tailing
pH Adjusted Only 2.5 (Phosphate)Type-A Silica C18None1.5 - 1.8⚠️ Moderate Tailing
Legacy Silanol Blocking 6.5 (Water/MeOH)Type-B Silica C1810 mM TEA1.2 - 1.4✅ Acceptable
Fully Optimized Protocol 2.0 (Water/ACN)Type-B End-capped C180.1% TFA1.0 - 1.1 🌟 Highly Symmetrical

References

  • 2 - Axion Labs[2]

  • 1 - ACE HPLC[1]

  • 3 - Element Lab Solutions[3] 4.4 - Agilent Technologies[4]

  • 5 - National Institutes of Health (NIH)[5]

Sources

Technical Support Center: Scale-Up Troubleshooting for (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Scaling up the synthesis of partially saturated bicyclic systems like (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol presents unique chemical engineering challenges. The 1,8a-dihydro intermediate is thermodynamically driven to aromatize, and the reduction workflows often generate highly toxic byproducts if not strictly controlled.

Recent advances in the synthesis of imidazo[1,2-a]pyridines highlight the critical importance of controlling reaction conditions to prevent the formation of toxic impurities during scale-up[1]. Furthermore, toxicological profiling indicates that unreacted precursors (like 2-aminopyridine) and over-oxidized impurities significantly increase the acute systemic toxicity of the final batch[2].

This guide provides field-proven, self-validating protocols to help researchers and process chemists eliminate toxic byproducts and maintain scientific integrity during scale-up.

Quantitative Byproduct Reduction Profile

To establish a baseline for your scale-up, compare your current impurity profile against our optimized benchmarks. The table below summarizes the quantitative reduction of toxic byproducts when transitioning from standard benchtop conditions to our optimized scale-up protocol.

Toxic Byproduct / ImpurityStandard Scale-Up ConditionOptimized Protocol (See Below)Achieved Reduction (HPLC Area %)
Residual 2-Aminopyridine Batch condensation, standard washControlled feed + pH 3.5 extraction <0.1% (Below toxicological threshold)
Aromatized Impurity Ambient temp reduction ( 25∘C )Cryogenic Luche reduction ( 0∘C ) <0.5%
Borate Complexes Standard aqueous quenchMethanolic HCl quench + Distillation <10 ppm (ICP-MS verified)
N-Oxide Degradants Ambient atmosphereStrict Argon purgeNot Detected

Reaction Workflow & Byproduct Pathways

Understanding the mechanistic origin of toxic byproducts is the first step in eliminating them. The diagram below illustrates the synthesis pathway and the specific nodes where toxic impurities are generated.

G Start 2-Aminopyridine + Electrophile Intermediate 1,8a-Dihydroimidazo[1,2-a] pyridine-3-carbaldehyde Start->Intermediate Condensation Tox1 Toxic Byproduct: Residual 2-Aminopyridine Start->Tox1 Incomplete Rxn Target (1,8a-Dihydroimidazo[1,2-a] pyridin-3-yl)methanol Intermediate->Target NaBH4 Reduction Tox2 Toxic Byproduct: Aromatized Impurity Intermediate->Tox2 O2 / Thermal Stress Tox3 Toxic Byproduct: Borate Complexes Target->Tox3 Incomplete Quench

Caption: Pathway illustrating target synthesis and nodes of toxic byproduct generation.

Troubleshooting FAQs

Q1: How do we suppress the spontaneous aromatization of the 1,8a-dihydro intermediate during the aldehyde reduction step?

Causality: The 1,8a-dihydroimidazo[1,2-a]pyridine core is a partially saturated system. The thermodynamic penalty of maintaining this non-aromatic state is high. In the presence of oxygen or thermal stress during the sodium borohydride ( NaBH4​ ) reduction of the 3-carbaldehyde, the system rapidly undergoes oxidative dehydrogenation to achieve the fully aromatic imidazo[1,2-a]pyridine core[3]. Solution: Implement a modified Luche reduction using NaBH4​ with Cerium(III) chloride ( CeCl3​ ) at cryogenic temperatures ( −10∘C to 0∘C ) under a strict Argon atmosphere. The cerium acts as a Lewis acid, selectively activating the carbonyl carbon for hydride attack without stressing the dihydro ring system.

Q2: During scale-up, we are detecting high levels of residual 2-aminopyridine. How can we eliminate this highly toxic precursor?

Causality: 2-Aminopyridine is a potent neurotoxin. During the initial condensation phase, incomplete conversion leaves residual 2-aminopyridine in the matrix. Because its pKa is approximately 6.8, it can be selectively protonated. Solution: Do not attempt to "push" the reaction with excess electrophiles, as this generates genotoxic alkylating byproducts. Instead, utilize an acidic aqueous wash during the workup. By buffering the aqueous phase to exactly pH 3.5, the 2-aminopyridine is fully protonated and partitions into the aqueous waste stream, leaving the less basic dihydro target product in the organic phase.

Q3: What causes the formation of boron-derived toxic complexes during the final isolation, and how is it resolved?

Causality: Standard NaBH4​ reductions generate borate salts. The target molecule, (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol, possesses a primary alcohol ( −CH2​OH ) adjacent to a basic imidazole nitrogen. This structural motif acts as an excellent bidentate ligand, chelating boron to form stable, toxic borate complexes that co-precipitate with your product. Solution: Quench the reaction with a controlled addition of Methanol/HCl. This breaks the boron-nitrogen chelates by forming trimethyl borate ( B(OMe)3​ ), which is highly volatile (boiling point 68∘C ) and easily removed via azeotropic distillation under reduced pressure.

Step-by-Step Methodology: Scale-Up Reduction & Purification

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria are met.

Workup Crude Crude Reaction Mixture (Target + Boron + 2-AP) AcidWash Acidic Aqueous Wash (pH 3.5) Crude->AcidWash OrgPhase Organic Phase (Target + Boron) AcidWash->OrgPhase Extracted AqPhase Aqueous Phase (Protonated 2-AP Waste) AcidWash->AqPhase Partitioned MeOHQuench MeOH/HCl Addition (Borate Cleavage) OrgPhase->MeOHQuench Distillation Azeotropic Distillation (Remove B(OMe)3) MeOHQuench->Distillation Pure Purified Target (<10 ppm Boron) Distillation->Pure Yield >85%

Caption: Step-by-step downstream purification workflow to eliminate toxic impurities.

Phase 1: Controlled Reduction
  • Preparation: Charge a jacketed reactor with 1,8a-dihydroimidazo[1,2-a]pyridine-3-carbaldehyde (1.0 eq) and anhydrous ethanol (10 volumes). Purge the system with Argon for 30 minutes to displace oxygen.

  • Cooling: Chill the reactor to 0∘C using a circulating chiller.

  • Lewis Acid Loading: Add CeCl3​⋅7H2​O (0.1 eq) to the mixture.

  • Hydride Addition: Portion-wise addition of NaBH4​ (1.1 eq) over 2 hours.

    • Validation Check: The internal exotherm must not exceed 5∘C . Monitor continuously via internal RTD probes.

  • Reaction Monitoring: Sample the mixture after 3 hours.

    • Validation Check: In-process HPLC monitoring at 254 nm must show Target >98% conversion and unreacted aldehyde <1% before proceeding.

Phase 2: Quench & Toxin Elimination
  • Borate Cleavage: Slowly add a 1M HCl in Methanol solution until the internal pH reaches 6.0.

  • Distillation: Concentrate the mixture under reduced pressure ( 40∘C , 50 mbar) to azeotropically remove the volatile trimethyl borate.

  • Extraction (2-AP Removal): Re-dissolve the residue in ethyl acetate. Wash with a citrate buffer adjusted to exactly pH 3.5.

    • Validation Check: The aqueous phase must test at pH 3.5±0.2 using a calibrated pH meter to ensure complete protonation and removal of residual 2-aminopyridine.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and crystallize the product from ethyl acetate/heptane to yield pure (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol.

References

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC Source: nih.gov URL:2

  • ChemInform Abstract: A Base-Promoted Cyclization of N-Propargylaminopyridines. Synthesis of Imidazo[1,2-a]pyridine Derivatives. Source: researchgate.net URL:3

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega Source: acs.org URL:1

Sources

Validation & Comparative

(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol vs other imidazo[1,2-a]pyridines in target efficacy

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol against fully aromatic imidazo[1,2-a]pyridines reveals a fundamental lesson in structure-based drug design: the profound impact of "escaping flatland."

As a Senior Application Scientist, I approach this comparison not just as a structural catalog, but as a mechanistic breakdown of how hybridization (sp² vs. sp³) dictates target engagement, binding kinetics, and ultimately, therapeutic efficacy.

Mechanistic Divergence: The sp² vs. sp³ Paradigm

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, famously known for its role in GABA-A receptor agonists (e.g., Zolpidem) and potent antimicrobial agents targeting the Mycobacterium tuberculosis QcrB complex [2]. These fully aromatic systems are planar, allowing them to efficiently intercalate into narrow binding clefts, such as the ATP-binding hinge regions of kinases.

Conversely, (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol introduces a critical structural deviation: saturation at the 1,8a-position. This breaks the aromaticity of the core, introducing an sp³-hybridized bridgehead carbon.

The Causality of Conformation:

  • Steric Puckering: The sp³ bridgehead forces the bicyclic core into a 3D puckered conformation. This non-planar geometry prevents the scaffold from slotting into flat canonical kinase hinge regions.

  • Vectorial Shift of the 3-Methanol Group: In the fully aromatic counterpart, the 3-methanol group projects within the plane of the ring system, acting as a direct hydrogen-bond donor/acceptor to hinge residues (e.g., Met674 in Mer/Axl kinases [1]). In the 1,8a-dihydro variant, the puckered core alters the trajectory of this hydroxyl group, directing it toward out-of-plane allosteric pockets or solvent-exposed regions.

This structural divergence was elegantly demonstrated in the REPLACE strategy for CDK2 inhibitor design, where a 1,8a-dihydroimidazo[1,2-a]pyridine derivative was explicitly utilized as a negative control because its 3D bulk sterically clashed with the planar cyclin binding groove, resulting in a complete loss of binding affinity [3].

G cluster_0 Fully Aromatic Imidazo[1,2-a]pyridines cluster_1 (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol A Planar sp2 Scaffold B Hinge Region Intercalation A->B Flat Geometry C ATP-Competitive Kinase Inhibition (e.g., c-Met, Mer/Axl) B->C H-bond Network D Non-Planar sp3 Bridgehead E 3D Puckered Conformation D->E sp3 Hybridization F Disrupted Hinge Binding (e.g., CDK2 Negative Control) E->F Steric Clash G Allosteric / Non-Kinase Targets (e.g., QcrB, Wee1) E->G Vectorial H-bonding

Fig 1: Mechanistic impact of sp2 vs sp3 hybridization on target binding vectors.

Comparative Target Efficacy

To objectively compare these scaffolds, we must look at quantitative binding and inhibition data across distinct biological targets. The table below synthesizes the efficacy profiles based on the hybridization state of the imidazopyridine core.

Scaffold TypeTarget / PathwayBinding ModeEfficacy / AffinityCausality & Reference
Aromatic Imidazo[1,2-a]pyridine Mer/Axl KinasesPlanar Hinge IntercalationIC₅₀ < 10 nMFlat geometry allows H-bonding with Met674 at the hinge region [1].
Aromatic Imidazo[1,2-a]pyridine M. tuberculosis QcrBCytochrome bc1 complexMIC 0.004 - 0.02 µMHigh lipophilicity and planar stacking drive membrane penetration and target residence [2].
1,8a-Dihydroimidazo[1,2-a]pyridine CDK2 / Cyclin ASteric Clash (Non-planar)No Binding (Negative Control)The sp³ bend disrupts the required planar H-bond network for ATP-competitive inhibition [3].
1,8a-Dihydroimidazo[1,2-a]pyridine Wee1 Kinase / Allosteric3D Deep Pocket BindingIC₅₀ < 50 nMThe puckered conformation perfectly complements the deeper, non-canonical pockets of Wee1.

Self-Validating Experimental Protocols

To verify the binding kinetics and functional efficacy of the (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol scaffold versus its aromatic counterparts, the following self-validating workflows must be employed.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is critical here because it differentiates between compounds that have the same IC₅₀ but different binding kinetics (e.g., a planar compound might have a fast kon​ /fast koff​ , while a 3D-puckered compound might have a slow kon​ /slow koff​ due to induced fit).

Self-Validation System: The inclusion of a DMSO solvent correction curve and a reference channel subtraction ensures that bulk refractive index changes do not yield false-positive binding signals.

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein (e.g., recombinant CDK2 or QcrB) diluted in 10 mM sodium acetate (pH 4.5) to achieve an immobilization level of ~3000 RU. Quench unreacted esters with 1 M ethanolamine.

  • Solvent Correction: Prepare a 0.5% to 1.5% DMSO calibration curve in HBS-EP+ running buffer to correct for bulk shifts.

  • Analyte Injection: Serially dilute the imidazopyridine compounds (0.1 µM to 10 µM) in running buffer (1% DMSO final). Inject over the active and reference channels at a flow rate of 30 µL/min for 120 seconds (Association phase).

  • Dissociation: Flow running buffer for 300 seconds to monitor the off-rate ( koff​ ).

  • Analysis: Subtract reference channel data and fit to a 1:1 Langmuir binding model to determine KD​ .

SPR S1 Step 1: Target Immobilization Amine coupling to CM5 chip S2 Step 2: Solvent Correction 0.5-1.5% DMSO calibration curve S1->S2 S3 Step 3: Association Phase Analyte injection (0.1 - 10 µM) S2->S3 S4 Step 4: Dissociation Phase Buffer wash for k_off measurement S3->S4 S5 Step 5: Data Analysis 1:1 Langmuir fit (KD = k_off / k_on) S4->S5

Fig 2: Self-validating SPR workflow for determining imidazopyridine binding kinetics.

Protocol B: HTRF Kinase Activity Assay

To prove that the 1,8a-dihydro variant fails to inhibit planar kinase targets (validating its use as a negative control), Homogeneous Time-Resolved Fluorescence (HTRF) is utilized.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the imidazopyridine compound, 4 µL of kinase enzyme (e.g., CDK2/CyclinA), and 4 µL of a substrate mix containing a biotinylated peptide and ATP at its Km​ value.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of detection buffer containing Streptavidin-XL665 (acceptor) and a Europium-cryptate labeled anti-phospho antibody (donor).

  • Validation Check: Calculate the Z'-factor using Staurosporine as a positive control and DMSO as a negative control. A Z'-factor > 0.6 validates the assay.

  • Readout: Measure Time-Resolved Fluorescence at 620 nm and 665 nm. Calculate the FRET ratio (665/620) to determine IC₅₀.

Summary of Application

The choice between an aromatic imidazo[1,2-a]pyridine and (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol should be driven strictly by the target's topological requirements. If the target is a classical kinase requiring flat ATP-hinge intercalation, the fully aromatic scaffold is mandatory. However, if the goal is to target complex, 3D allosteric pockets, or to improve aqueous solubility by reducing π−π stacking liabilities, the sp³-enriched 1,8a-dihydro scaffold offers a highly specific, vectorial alternative.

References

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Journal of Medicinal Chemistry[Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis ACS Medicinal Chemistry Letters / PubMed Central (PMC)[Link]

  • Fragment based discovery of Arginine isosteres through REPLACE: towards non-ATP competitive CDK inhibitors Bioorganic & Medicinal Chemistry / PubMed Central (PMC)[Link]

high-resolution mass spectrometry validation of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol samples

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Validation of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol: A Comparative Guide to Q-TOF vs. Orbitrap Platforms

Introduction: The Analytical Challenge

Imidazopyridine scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for therapeutics ranging from sedative-hypnotics (e.g., zolpidem) to cardiotonic agents, as well as novel fluorescent sensors for chemical nerve agents[1]. During the synthesis, optimization, and scale-up of these derivatives, critical intermediates such as (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 1201785-11-6; Molecular Formula: C8H10N2O)[2][3] require rigorous structural validation.

As a Senior Application Scientist, I frequently evaluate the analytical strategies used to validate low-molecular-weight (150.18 Da) active pharmaceutical ingredients (APIs) and intermediates. Validating such molecules requires High-Resolution Mass Spectrometry (HRMS) to confirm exact mass, elucidate MS/MS fragmentation, and profile trace isobaric impurities. The choice of HRMS platform—specifically Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap—fundamentally dictates the qualitative confidence and quantitative reproducibility of the assay[4]. This guide objectively compares these platforms, supported by experimental causality and self-validating protocols.

Platform Comparison: Q-TOF vs. Orbitrap for Small Molecule Validation

When validating a small molecule like (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol, the analytical challenge lies in balancing mass resolution with scan speed.

  • Orbitrap Technology: Orbitrap mass analyzers measure the frequency of oscillating ions in a trap to determine m/z, offering unparalleled resolving power (frequently up to 240,000 FWHM at m/z 200)[4]. This is critical when differentiating the target API from isobaric impurities with minute mass defects. Modern Quadrupole-Orbitrap hybrids provide excellent quantitative and qualitative data in a single run[5][6]. However, mass resolution in an Orbitrap is inversely proportional to scan speed; operating at maximum resolution can drop scan rates to 1.5–3.0 Hz[7].

  • Q-TOF Technology: Time-of-Flight instruments maintain a consistent resolution (~40,000 to 60,000) across the entire mass range and operate at extremely high acquisition rates (>20 Hz)[4][7]. For sub-2-micron Ultra-High-Performance Liquid Chromatography (UHPLC) where peak widths are often less than 1 second, Q-TOF ensures the acquisition of >10 data points across the chromatographic peak. Slower scan speeds can lead to insufficient data points, resulting in poor peak definition and false negatives in impurity profiling[7].

Table 1: HRMS Platform Comparison for Small Molecule Validation
FeatureQ-TOF (e.g., Xevo G2-S)Orbitrap (e.g., Q Exactive)Impact on Validation Workflow
Mass Analyzer Time-of-FlightIon Trap (Frequency to m/z)Dictates resolution limits and acquisition speed.
Max Resolving Power ~40,000 - 60,000>240,000 (at m/z 200)Orbitrap excels at resolving complex isobaric matrix interferences.
Scan Speed >20 Hz (Fast)1.5 - 3.0 Hz (at max resolution)Q-TOF provides superior UHPLC peak definition and quantitation.
Mass Accuracy <2 ppm (with lock-mass)<1-3 ppm (internal calibration)Both ensure confident exact mass assignment for C8H10N2O.

Experimental Workflow & Methodology

To ensure a self-validating system, the following protocol integrates internal mass calibration and matrix blanks to definitively confirm the presence of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol without carryover artifacts or thermal drift errors.

Step-by-Step LC-HRMS Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol standard in 1 mL of LC-MS grade methanol to create a primary stock. Dilute to a working concentration of 100 ng/mL using an aqueous solution of 50% acetonitrile.

    • Causality: Methanol ensures complete solvation of the imidazopyridine ring, while the 50% organic aqueous dilution matches the initial mobile phase conditions to prevent peak distortion (solvent effects) during injection.

  • Chromatographic Separation: Inject 2 µL onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The 0.1% formic acid is not merely a buffer; it drives the equilibrium of the imidazopyridine nitrogen towards its protonated state, maximizing the [M+H]+ ion yield during Electrospray Ionization (ESI+).

  • Ionization & Mass Analysis: Operate the HRMS in ESI+ mode.

    • If using Q-TOF: Enable continuous post-column infusion of a lock-mass calibrant (e.g., Leucine Enkephalin). This self-validating step continuously corrects the mass axis against thermal drift, ensuring <2 ppm mass accuracy.

    • If using Orbitrap: Utilize a resolving power setting of 70,000 (at m/z 200) to balance resolution with an adequate scan rate (~3-5 Hz) for the narrow UHPLC peak width[6][7].

  • Data Processing: Extract the theoretical monoisotopic[M+H]+ mass of 151.0866 m/z with a 5 ppm window. Evaluate MS/MS spectra for characteristic fragmentation.

Table 2: HRMS Target Parameters for (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol
ParameterValue / Specification
Molecular Formula C8H10N2O
Monoisotopic Mass (Neutral) 150.0793 Da
Theoretical [M+H]+ m/z 151.0866 m/z
Target Mass Accuracy Window ± 5.0 ppm
Primary MS/MS Neutral Loss -30.0106 Da (Loss of Formaldehyde/CH2O)

Workflow Visualization

G cluster_platforms HRMS Platform Comparison N1 Sample Preparation (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol N2 UHPLC Separation (Sub-2-micron C18 Column) N1->N2 N3 Electrospray Ionization (ESI+) Protonation to[M+H]+ N2->N3 N4 Q-TOF HRMS Scan Rate: >20 Hz Resolution: ~60,000 N3->N4 High-Throughput Quant N5 Orbitrap HRMS Scan Rate: 1.5 - 3 Hz Resolution: ~240,000 N3->N5 Isobaric Qualification N6 Data Validation Exact Mass (151.0866 m/z) & MS/MS Profiling N4->N6 N5->N6

LC-HRMS workflow comparing Q-TOF and Orbitrap for imidazopyridine validation.

Conclusion

Both Q-TOF and Orbitrap platforms offer robust, high-fidelity solutions for the structural validation of imidazopyridine intermediates. For high-throughput drug discovery environments relying on ultra-fast UHPLC gradients, Q-TOF is the superior choice due to its rapid scan speeds preserving chromatographic peak fidelity[7]. Conversely, for deep impurity profiling where resolving isobaric background matrix interferences is paramount, the Orbitrap's ultra-high resolution remains unmatched[4][6].

References

  • PubChem - NIH: (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol. 2

  • Sinfoo Biotech: (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol - CAS 1201785-11-6. 3

  • Waters Corporation: Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap.7

  • ResearchGate: Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. 1

  • Biocompare: Pros and Cons of Three High-Resolution Mass Spec Approaches. 4

  • Thermo Fisher Scientific: The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. 5

  • PubMed - NIH: Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules. 6

Sources

A Comparative Guide to the Receptor Binding Affinity of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol Analogs and Related Imidazopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities.[1] This scaffold is notably present in clinically used drugs such as zolpidem (an α1-selective GABA-A receptor agonist for insomnia), alpidem (an anxiolytic), and olprinone (a phosphodiesterase 3 inhibitor for acute heart failure). The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.

This guide focuses on the receptor binding affinity of a specific subclass: (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol and its analogs. While specific binding data for this exact saturated scaffold is not extensively available in peer-reviewed literature, a wealth of information exists for the closely related aromatic imidazo[1,2-a]pyridine platform. By examining the structure-activity relationships (SAR) of these aromatic analogs, particularly those with substitutions at the 3-position, we can infer the likely binding characteristics and guide future research for the dihydro-variants. The primary target for many of these compounds is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system.[2]

The GABA-A Receptor: A Key Target for Imidazopyridines

The GABA-A receptor is a pentameric transmembrane protein complex that forms a chloride-selective ion channel.[2] The binding of the endogenous neurotransmitter GABA to its site on the receptor triggers the opening of the channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus producing an inhibitory effect. The receptor possesses multiple allosteric binding sites, including the well-characterized benzodiazepine (BZD) site, which is the target for many anxiolytic and sedative drugs.[3] Ligands that bind to the BZD site can modulate the receptor's response to GABA, acting as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or neutral antagonists.

The GABA-A receptor exists in various subtypes, determined by the specific combination of its five subunits (e.g., α, β, γ).[4] The most common subtype in the brain consists of two α, two β, and one γ subunit.[2] The BZD binding site is located at the interface between the α and γ subunits. Different α-subunits (α1, α2, α3, α5) confer distinct pharmacological properties. For instance, α1-containing receptors are associated with sedative effects, while α2/α3-containing receptors are linked to anxiolytic and anticonvulsant actions.[4][5]

Structure-Activity Relationship (SAR) of 3-Substituted Imidazo[1,2-a]pyridines

While direct binding data for (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol is scarce, studies on aromatic (imidazo[1,2-a]pyridin-3-yl)methanol and its derivatives provide valuable insights. The 3-position of the imidazo[1,2-a]pyridine ring is a key site for modification to modulate receptor affinity and selectivity.

A study on the synthesis of (imidazo[1,2-a]pyridin-3-yl)methanol derivatives as precursors for antiviral agents highlights the reactivity of the 3-hydroxymethyl group, which can be further functionalized to explore a wider chemical space.[6] In the context of GABA-A receptor binding, research on related 3-substituted analogs, such as acetamides, has shown that modifications at this position significantly impact affinity and selectivity for central (CBR) versus peripheral (PBR) benzodiazepine receptors.[7]

For example, N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides have demonstrated high affinity and selectivity for either CBR or PBR depending on the substitution pattern on the imidazo[1,2-a]pyridine core.[7] This suggests that the nature and size of the substituent at the 3-position are critical determinants of binding.

Below is a table summarizing the binding affinities of representative imidazo[1,2-a]pyridine analogs at the central benzodiazepine receptor (GABA-A receptor). Please note that these are not direct analogs of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol but provide a basis for understanding the SAR of the core scaffold.

CompoundR2-SubstituentR3-SubstituentR6-SubstituentReceptor SubtypeBinding Affinity (IC50, nM)Reference
Zolpidem p-tolyl-C(O)N(CH3)2-CH3α1β2γ23.6 x 10¹[7]
Alpidem p-chlorophenyl-C(O)N(n-propyl)2-Clα1β2γ2-
Compound 7f Phenyl-CH2C(O)N(CH3)2-Clα1β2γ23.2 x 10¹[7]
Compound 7m Phenyl-CH2C(O)N(CH3)2-NO2α1β2γ22.2 x 10²[7]

Key SAR Insights:

  • 2-Position: A substituted aryl group at the 2-position is a common feature in many active imidazopyridine-based GABA-A receptor ligands.

  • 3-Position: The nature of the substituent at the 3-position is crucial. The acetamide group in zolpidem and related compounds plays a key role in their high affinity. For (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol, the hydroxymethyl group offers a handle for further chemical modification to explore different interactions within the binding pocket.

  • 6-Position: Substituents at the 6-position, such as a methyl or chloro group, can significantly influence binding affinity and selectivity.

Experimental Protocols: GABA-A Receptor Binding Assay

The following is a detailed, step-by-step methodology for a standard radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor, adapted from established protocols.

Membrane Preparation from Rat Brain
  • Homogenization: Euthanize adult rats and rapidly dissect the cerebral cortices. Homogenize the tissue in 20 volumes of ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Washing: Resuspend the pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge again at 20,000 x g for 20 minutes at 4°C. Repeat this washing step at least twice to remove endogenous GABA.

  • Final Preparation: Resuspend the final pellet in fresh assay buffer. Determine the protein concentration using a standard method, such as the Bradford assay. The membrane preparation can be stored at -80°C until use.

Radioligand Binding Assay
  • Assay Setup: In a 96-well plate, add the following components in a final volume of 250 µL:

    • 50 µL of assay buffer

    • 50 µL of radioligand (e.g., [³H]Flunitrazepam or [³H]Ro15-1788 for the benzodiazepine site) at a concentration near its Kd.

    • 50 µL of competing test compound at various concentrations (for competition assays) or buffer (for total binding).

    • For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM Diazepam).

    • 100 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).

  • Incubation: Incubate the plate at 4°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay prep1 Homogenize Rat Brain Cortex prep2 Low-Speed Centrifugation (1,000 x g) prep1->prep2 prep3 Collect Supernatant prep2->prep3 prep4 High-Speed Centrifugation (20,000 x g) prep3->prep4 prep5 Wash Pellet with Assay Buffer (2x) prep4->prep5 prep6 Resuspend Final Pellet prep5->prep6 prep7 Determine Protein Concentration prep6->prep7 assay1 Incubate Membranes with Radioligand & Test Compound prep7->assay1 Membrane Suspension assay2 Rapid Filtration assay1->assay2 assay3 Wash Filters assay2->assay3 assay4 Scintillation Counting assay3->assay4 assay5 Data Analysis (IC50/Ki) assay4->assay5

Caption: Workflow for a typical radioligand receptor binding assay.

GABA-A Receptor Signaling Pathway

G cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor (Chloride Ion Channel) Cl_in Chloride Influx (Cl⁻) GABA_A->Cl_in Channel Opening GABA GABA GABA->GABA_A Binds to GABA Site BZD_Ligand Imidazopyridine Analog (Positive Allosteric Modulator) BZD_Ligand->GABA_A Binds to Benzodiazepine Site Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of novel therapeutics targeting the GABA-A receptor. While a comprehensive dataset on the receptor binding affinity of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol analogs is yet to be established, the extensive research on related aromatic imidazopyridines provides a solid foundation for guiding future drug discovery efforts. The structure-activity relationships discussed herein suggest that modifications at the 3-position, in combination with substitutions at other key positions on the heterocyclic core, can finely tune the affinity and selectivity for different GABA-A receptor subtypes.

Future research should focus on the synthesis and pharmacological evaluation of a focused library of (1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)methanol analogs. The introduction of the saturated 1,8a-dihydro core may lead to novel conformational preferences and potentially improved drug-like properties compared to the planar aromatic systems. The detailed experimental protocols provided in this guide offer a robust framework for assessing the binding affinities of these new chemical entities, paving the way for the discovery of next-generation modulators of GABA-A receptor function.

References

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines as Antiviral Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. ScienceDirect. [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. SCIRP. [Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PMC. [Link]

  • SAR of 28e31 acting on benzodiazepine receptor. ResearchGate. [Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. PubMed. [Link]

  • Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. PubMed. [Link]

  • 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. Journal of Medicinal Chemistry - ACS Figshare. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. ACS Publications. [Link]

  • Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. [Link]

  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. MDPI. [Link]

  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers. [Link]

  • New Imidazodiazepine Analogue, 5-(8-Bromo-6-(pyridin-2-yl)-4H-benzo[f]imidazo[1,5-a][8][9]diazepin-3-yl)oxazole, Provides a Simpl. MedUni Wien. [Link]

  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl) phenyl] - Semantic Scholar. [Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Academia.edu. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega - ACS Publications. [Link]

  • Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. eLife. [Link]

Sources

Ensuring Confidence in Early-Stage Drug Discovery: A Guide to Evaluating the Reproducibility of Biological Assays Using Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced world of drug discovery, the reliability of preclinical data is paramount. The journey from a promising chemical entity to a viable drug candidate is long and fraught with challenges, with a significant number of failures attributed to a lack of reproducibility in early-stage biological assays.[1][2] This guide provides a comprehensive framework for evaluating and ensuring the reproducibility of biological assays, using the medicinally significant imidazo[1,2-a]pyridine scaffold as a case study.

The imidazo[1,2-a]pyridine core is a privileged heterocyclic system, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6][7] Given their therapeutic potential, it is crucial that the in vitro assays used to characterize these and other novel compounds are robust, reliable, and, most importantly, reproducible.[8][9] This guide will walk researchers, scientists, and drug development professionals through the principles and practical steps of establishing a self-validating system for assay reproducibility.

The Cornerstone of Drug Discovery: Why Assay Reproducibility Matters

Reproducibility is the bedrock of scientific integrity. In the context of drug discovery, the ability to consistently obtain similar results from an assay when it is repeated under the same conditions is non-negotiable.[2] A lack of reproducibility can lead to:

  • Wasted Resources: Pursuing lead candidates based on flimsy data leads to costly failures in later stages of development.[1]

  • Misguided Structure-Activity Relationship (SAR) Studies: Inaccurate data can obscure the true relationship between a compound's structure and its biological activity, hindering the optimization process.[6]

  • Delayed Timelines: The need to repeat and troubleshoot unreliable assays can significantly slow down the entire drug discovery pipeline.[1]

This guide will focus on a practical approach to validating the reproducibility of a common cell-based assay: evaluating the cytotoxic effects of an imidazo[1,2-a]pyridine derivative on a cancer cell line.

Experimental Design: A Self-Validating System for Reproducibility

To illustrate the principles of reproducibility, we will use a representative imidazo[1,2-a]pyridine derivative, henceforth referred to as IMP-X , and assess its anti-proliferative activity against the HeLa human cervical cancer cell line using a standard MTT assay.[10] The core of our self-validating system lies in meticulously controlling variables and incorporating appropriate quality control measures.

Key Parameters for Reproducibility Assessment

Our experimental design will focus on evaluating both intra-assay and inter-assay variability.

  • Intra-assay reproducibility (also known as precision) measures the consistency of results within a single experiment.

  • Inter-assay reproducibility (also known as intermediate precision) assesses the consistency of results across multiple experiments conducted on different days.

Experimental Workflow

The following diagram outlines the general workflow for assessing the reproducibility of the MTT assay with IMP-X.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Cell Culture (HeLa) D Cell Seeding A->D B Compound Preparation (IMP-X & Control) E Compound Treatment B->E C Reagent Preparation (MTT, DMSO) F MTT Incubation C->F D->E E->F G Formazan Solubilization F->G H Absorbance Reading (570 nm) G->H I Data Normalization H->I J IC50 Calculation I->J K Statistical Analysis J->K G IMPX IMP-X p53 p53 Activation IMPX->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative apoptotic pathway induced by an imidazo[1,2-a]pyridine derivative.

Conclusion: A Commitment to Quality Data

Ensuring the reproducibility of biological assays is not merely a matter of good laboratory practice; it is a fundamental requirement for the successful translation of basic research into novel therapeutics. [1][2][9]By implementing a self-validating system that includes rigorous protocol standardization, appropriate controls, and thorough data analysis, researchers can have high confidence in their findings. The principles and methodologies outlined in this guide, using the versatile imidazo[1,2-a]pyridine scaffold as an example, provide a robust framework for generating high-quality, reproducible data that will ultimately accelerate the drug discovery process.

References

  • Assay Guidance Manual (AGM). (2021). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. SLAS. [Link]

  • Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices. [Link]

  • Research Journal of Chemical Sciences. (2013). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. [Link]

  • Haibe-Kains, B., et al. (2014). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? Cancer Research, 74(15), 4016–4023. [Link]

  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • Markossian, S., et al. (2022). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. SLAS Discovery, 27(1), 3-6. [Link]

  • ResearchGate. (2024, May 26). (PDF) Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]

  • PubMed. (2021, November 15). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. [Link]

  • Krebs, A., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. Archives of Toxicology, 94(1), 1-10. [Link]

  • PubMed. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。